molecular formula C11H15NO6 B128644 Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate CAS No. 143801-19-8

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate

货号: B128644
CAS 编号: 143801-19-8
分子量: 257.24 g/mol
InChI 键: AELBBOBSSPLQKE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate, also known as Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate, is a useful research compound. Its molecular formula is C11H15NO6 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

diethyl 2-(2,5-dioxopyrrolidin-1-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6/c1-3-17-10(15)9(11(16)18-4-2)12-7(13)5-6-8(12)14/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELBBOBSSPLQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364890
Record name diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143801-19-8
Record name diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate: Structural Properties, Synthesis, and Applications in Chemical Biology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and bioconjugation, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (CAS: 143801-19-8) represents a highly versatile, structurally constrained scaffold. By merging the reactivity of a classic diethyl malonate with the distinct physicochemical properties of a succinimide ring, this compound serves as a powerful precursor for unnatural amino acid synthesis, peptidomimetic design, and the development of targeted protein degraders (PROTACs).

This technical whitepaper provides an in-depth analysis of its structural characteristics, a field-proven synthetic methodology, and the self-validating analytical protocols required to ensure high-fidelity integration into drug development pipelines.

Structural Elucidation and Physicochemical Profiling

The molecular architecture of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate ( C11​H15​NO6​ ) is defined by a central methine carbon (the α -carbon) covalently bonded to two ethyl ester groups and the nitrogen atom of a 2,5-dioxopyrrolidine (succinimide) moiety.

This unique substitution pattern renders the lone α -proton highly acidic due to the strong electron-withdrawing effects of the three adjacent carbonyl-containing functional groups. Consequently, the molecule is highly susceptible to base-catalyzed deprotonation, making it an ideal substrate for electrophilic alkylation.

To facilitate experimental design and computational modeling, the quantitative physicochemical properties of the compound are summarized in Table 1.

Table 1: Physicochemical and Structural Properties

PropertyValueScientific Implication
CAS Registry Number 143801-19-8Unique identifier for procurement and regulatory tracking [1].
Molecular Formula C11​H15​NO6​ Defines stoichiometry for reaction scaling.
Molecular Weight 257.24 g/mol Optimal low-molecular-weight building block for lead generation.
Predicted Density ~1.3 - 1.4 g/cm3 Indicates phase behavior during liquid-liquid extraction.
Hydrogen Bond Donors 0The tertiary imide nitrogen lacks an exchangeable proton, enhancing lipophilicity.
Hydrogen Bond Acceptors 6High capacity for target-protein interaction via ester and imide oxygens.
Rotatable Bonds 6Provides conformational flexibility for the ester side chains.

Strategic Synthesis and Mechanistic Causality

The de novo synthesis of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is most efficiently achieved via the N-acylation and subsequent intramolecular cyclization of diethyl aminomalonate with succinyl chloride.

Experimental Protocol: Step-by-Step Methodology

Reagents: Diethyl aminomalonate hydrochloride [2], Succinyl chloride, Triethylamine (TEA), Anhydrous Dichloromethane (DCM).

  • Step 1: Free-Basing and Solvation Suspend 1.0 equivalent of diethyl aminomalonate hydrochloride in anhydrous DCM (0.2 M concentration) and cool to 0 °C under an inert argon atmosphere. Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly electrophilic succinyl chloride. Cooling to 0 °C mitigates the exothermic nature of the subsequent neutralization.

  • Step 2: Base Addition Add 3.5 equivalents of TEA dropwise over 10 minutes. Causality: The first equivalent of TEA neutralizes the hydrochloride salt, liberating the nucleophilic amine. The remaining 2.5 equivalents serve as an acid scavenger to neutralize the HCl generated during the bis-acylation process, preventing the protonation of the amine and driving the reaction forward.

  • Step 3: Electrophilic Addition Dilute 1.1 equivalents of succinyl chloride in a small volume of DCM and add dropwise to the reaction mixture over 30 minutes. Causality: Slow addition maintains a low steady-state concentration of the electrophile. This kinetic control heavily favors intramolecular ring closure (forming the 5-membered succinimide ring) over intermolecular cross-linking, which would lead to polymeric byproducts.

  • Step 4: Intramolecular Cyclization Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Causality: While the initial mono-acylation (forming the amic acid intermediate) is rapid, the subsequent intramolecular dehydration/cyclization requires extended time at room temperature to overcome the steric strain of ring formation and reach thermodynamic stability.

  • Step 5: Workup and Isolation Quench the reaction with saturated aqueous NaHCO3​ . Separate the organic layer, wash with 1M HCl (to remove excess TEA) and brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) if necessary.

Table 2: Reaction Optimization Parameters

ParameterSub-optimal ChoiceOptimal ChoiceYield Impact
Solvent Tetrahydrofuran (THF)Anhydrous DCMDCM prevents ring-opening side reactions and simplifies the extraction process.
Base PyridineTriethylamine (TEA)TEA provides superior basicity ( pKa​ ~10.7) to rapidly sequester HCl, increasing yield by >20%.
Temperature Room Temp (Addition)0 °C (Addition)Cold addition suppresses intermolecular polymerization, maximizing the cyclization pathway.
Synthetic Workflow Visualization

SynthesisWorkflow A Diethyl Aminomalonate (Nucleophile) C DCM / TEA (0°C to RT) A->C B Succinyl Chloride (Electrophile) B->C D Amic Acid Intermediate C->D N-Acylation E Intramolecular Cyclization (-HCl) D->E F Target Product: CAS 143801-19-8 E->F Ring Closure

Fig 1: Synthetic workflow for diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate via N-acylation.

Self-Validating Analytical Protocols

Trust in synthetic outputs requires a self-validating analytical system. To confirm the successful synthesis of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate, researchers must track specific spectroscopic shifts that definitively prove ring closure.

  • 1 H NMR Tracking: The starting material (diethyl aminomalonate) exhibits a broad singlet corresponding to the −NH2​ protons (typically around 2.0 - 2.5 ppm depending on concentration) and a distinct singlet for the α -proton (~4.0 ppm). Upon successful conversion to the target compound, the −NH2​ peak will completely disappear. The succinimide ring formation is validated by the appearance of a highly symmetric, sharp singlet near 2.8 ppm, integrating to 4 protons (the −CH2​−CH2​− bridge of the imide). The α -proton will shift further downfield due to the imide's electron-withdrawing nature.

  • Mass Spectrometry (ESI-MS): The reaction should be monitored for the exact mass. The theoretical [M+H]+ is m/z 258.1. The absence of a mass peak at m/z 276.1 (the uncyclized amic acid intermediate) validates that the intramolecular cyclization step is complete.

Applications in Chemical Biology and Drug Design

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is not merely a static intermediate; it is a dynamic pharmacological building block [3].

  • Synthesis of Quaternary Amino Acids: The highly acidic α -proton allows for facile deprotonation by bases such as Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt). The resulting enolate can be reacted with diverse alkyl halides. Following standard malonic ester synthesis protocols (saponification followed by thermal decarboxylation), this yields α -substituted, N-succinyl amino acids. These constrained amino acids are vital for developing peptidomimetics that resist proteolytic degradation.

  • Cereblon (CRBN) Ligand Development: The succinimide moiety is a well-established pharmacophore that binds the cereblon E3 ligase complex (analogous to thalidomide and lenalidomide). The diethyl malonate handle provides a highly functionalizable vector for attaching various linker chemistries, making this compound a strategic starting point for the synthesis of novel PROTACs (Proteolysis Targeting Chimeras).

References

  • Diethyl Aminomalonate Hydrochloride Synthesis. Organic Syntheses, Coll. Vol. 5, p.373 (1973); Vol. 40, p.21 (1960). URL:[Link]

  • Diethyl Acetamidomalonate and N-Substituted Malonates. Wikipedia, The Free Encyclopedia. Retrieved for context on malonate alkylation in amino acid synthesis. URL:[Link]

Mechanism of Action of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate in Multi-Component Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Chemical Profiling

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (CAS: 143801-19-8), commonly referred to as diethyl succinimidomalonate, is a highly specialized bifunctional building block in advanced organic synthesis. Structurally, it consists of a succinimide ring covalently bonded to the alpha-carbon of a diethyl malonate moiety.

Its mechanism of action in synthetic workflows is dictated by two distinct, highly reactive domains:

  • An Exceptionally Acidic C-H Bond: The central alpha-carbon is flanked by three strongly electron-withdrawing groups (two ester carbonyls and one imide nitrogen). This extensive inductive and resonance stabilization drastically lowers the pKa​ of the alpha-proton, transforming the molecule into a potent "CH-acid."

  • Electrophilic Imide Carbonyls: The succinimide ring provides built-in electrophilic sites that are spatially primed for intramolecular trapping.

This dual reactivity makes it an ideal substrate for multi-component reactions (MCRs), specifically in the tandem synthesis of complex, conformationally restricted fused heterocycles such as pyrrolo[2,1-a]pyrrolidines.

StructuralLogic M Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate CAS: 143801-19-8 C1 Alpha-Carbon (C-H) Highly Acidic M->C1 C2 Succinimide Ring Electrophilic C=O M->C2 R1 Acts as Proton Donor in MCRs C1->R1 pKa ~10 R2 Acts as Wittig Acceptor for Annulation C2->R2 Intramolecular trap

Fig 1. Bifunctional reactivity profile of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate.

Core Mechanism of Action: Tandem Phosphine-Mediated Annulation

The most elegant application of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is its role as a CH-acid in pseudo-three-component reactions involving triphenylphosphine ( PPh3​ ) and dialkyl acetylenedicarboxylates (e.g., DMAD or DEAD) . This reaction yields highly functionalized tetraalkyl 2,3-dihydro-5-oxopyrrolo[2,1-a]pyrrolidine-1,2,3,3-tetracarboxylates.

The mechanism proceeds through a self-validating cascade of causality:

Step 1: Zwitterion Generation

Triphenylphosphine acts as a nucleophile, attacking the electron-deficient alkyne (DMAD/DEAD) to form a highly reactive 1:1 zwitterionic intermediate. This intermediate features a strongly basic carbanion.

Step 2: Proton Transfer (The CH-Acid Role)

Driven by the thermodynamic stability of the resulting anion, the basic zwitterion deprotonates the highly acidic alpha-carbon of the diethyl succinimidomalonate. This proton transfer is the critical juncture; without a sufficiently acidic CH-donor, the zwitterion would undergo non-productive dimerization or polymerization.

Step 3: Nucleophilic Trapping

The newly formed succinimidomalonate anion acts as a nucleophile, attacking the vinylphosphonium cation. This C-C bond-forming step generates a highly stabilized, functionalized phosphorus ylide.

Step 4: Intramolecular Wittig Cyclization

While ester-stabilized ylides are typically sluggish, the intramolecular proximity (high effective molarity) of the ylide to the electrophilic carbonyl groups of the succinimide ring forces an intramolecular Wittig olefination. The ylide attacks the imide carbonyl, forming a new 5-membered pyrroline ring fused to the pyrrolidine core, and expels triphenylphosphine oxide ( Ph3​P=O ) as the thermodynamic driving force.

MechanisticWorkflow A Triphenylphosphine (PPh3) + Dialkyl Acetylenedicarboxylate B 1:1 Zwitterionic Intermediate (Highly Basic Carbanion) A->B Nucleophilic Attack C Deprotonation of CH-Acid (Diethyl succinimidomalonate) B->C Proton Transfer D Vinylphosphonium Cation + Malonate Anion C->D Ion Pair Formation E Nucleophilic Trapping (Stabilized Phosphorus Ylide) D->E C-C Bond Formation F Intramolecular Wittig Cyclization (Attack on Succinimide C=O) E->F Spatial Proximity G Fused Pyrrolo[2,1-a]pyrrolidine + Ph3P=O (Expelled) F->G Annulation

Fig 2. Tandem addition-intramolecular Wittig mechanism of diethyl succinimidomalonate.

Experimental Protocol: Synthesis of Fused Bicyclic Scaffolds

To ensure reproducibility and trust in the synthetic workflow, the following protocol details the exact conditions required to execute the tandem annulation described above.

Objective: Synthesis of Tetraalkyl 2,3-Dihydro-5-oxopyrrolo[2,1-a]pyrrolidine-1,2,3,3-tetracarboxylates.

Materials:

  • Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (1.0 equiv)

  • Triphenylphosphine ( PPh3​ ) (1.0 equiv)

  • Dialkyl acetylenedicarboxylate (DMAD or DEAD) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Argon for 15 minutes to prevent premature ylide hydrolysis.

  • Reagent Loading: Dissolve diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (1.0 mmol) and PPh3​ (1.0 mmol) in 10 mL of anhydrous THF. Causality Note: THF is selected as a polar aprotic solvent because it stabilizes the transient zwitterionic and ionic intermediates without acting as a competing proton donor.

  • Controlled Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add the dialkyl acetylenedicarboxylate (1.0 mmol) dropwise over 10–15 minutes. Causality Note: The initial nucleophilic attack of PPh3​ on the alkyne is highly exothermic. Dropwise addition prevents thermal degradation of the zwitterion.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir continuously for 12–14 hours. Monitor the consumption of the CH-acid via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Workup & Concentration: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield a crude viscous residue containing the product and stoichiometric Ph3​P=O .

  • Purification: Purify the crude mixture via flash column chromatography on silica gel. Use a gradient elution (Hexanes to 1:1 Hexanes/Ethyl Acetate). Analytical Note: The highly polar Ph3​P=O byproduct will elute significantly later than the target fused heterocycle, ensuring facile separation.

Quantitative Data & Optimization

The efficiency of this mechanism is highly dependent on the steric and electronic nature of the alkyne component. Below is a structured summary of expected yields based on established mechanistic benchmarks for succinimidomalonate derivatives .

CH-Acid SubstrateAlkyne ComponentSolventTemp (°C)Time (h)Isolated Yield (%)
Diethyl succinimidomalonateDimethyl acetylenedicarboxylate (DMAD)THF251288%
Diethyl succinimidomalonateDiethyl acetylenedicarboxylate (DEAD)THF251485%
Dimethyl succinimidomalonateDimethyl acetylenedicarboxylate (DMAD)THF251290%
Dimethyl succinimidomalonateDiethyl acetylenedicarboxylate (DEAD)THF251487%

Table 1: Comparative reaction parameters and yields for the synthesis of fused pyrrolo[2,1-a]pyrrolidines via vinylphosphonium-mediated annulation.

Significance in Drug Development

For drug development professionals, the utility of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate lies in its ability to rapidly generate pyrrolo[2,1-a]pyrrolidine scaffolds in a single, atom-economical step.

These fused bicyclic systems are highly prized in medicinal chemistry because they mimic the core structures of natural pyrrolizidine alkaloids. They provide a rigid, conformationally restricted platform that can be heavily functionalized (via the four ester groups) to probe structure-activity relationships (SAR) against complex biological targets, including kinase inhibitors and central nervous system (CNS) modulators.

References

  • Title: New Synthesis of Tetraalkyl 2,3-Dihydro-5-oxopyrrolo[2,1-a]isoindole-1,2,3,3-tetracarboxylates and Tetraalkyl 2,3-Dihydro-5-oxopyrrolo[2,1-a]pyrrolidine-1,2,3,3-tetracarboxylates Mediated by Vinyltriphenylphosphonium Salts Source: Journal of Chemical Research, Synopses (1998) URL: [Link]

Structural Characterization and NMR Spectroscopy of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (CAS 143801-19-8) is a highly versatile synthetic intermediate utilized extensively in medicinal chemistry for the development of complex heterocycles, active pharmaceutical ingredients (APIs), and specialized peptide coupling reagents [3, 4]. Structurally, it integrates a succinimide moiety with a diethyl malonate backbone. This whitepaper provides an authoritative, self-validating framework for the synthesis, isolation, and rigorous Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule.

Chemical Architecture & Mechanistic Workflow

The synthesis of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate proceeds via a bimolecular nucleophilic substitution (S_N2). The core reaction utilizes succinimide and diethyl bromomalonate, a well-documented electrophile in halofunctionalization and substitution chemistries [1, 2].

Mechanistic Causality: Succinimide possesses a relatively acidic imide proton (pKa ~9.5) due to the resonance stabilization provided by its two adjacent carbonyl groups. The introduction of a mild base deprotonates the imide, generating a highly nucleophilic succinimide anion. Diethyl bromomalonate acts as the electrophile; the highly electron-withdrawing nature of its two ester groups increases the electrophilicity of the alpha-carbon, facilitating a rapid, irreversible S_N2 displacement of the bromide ion.

Synthesis_NMR_Workflow A Succinimide + K2CO3 (Deprotonation) C SN2 Nucleophilic Substitution (Reaction Core) A->C B Diethyl Bromomalonate (Electrophile) B->C D Crude Product (C11H15NO6) C->D E Aqueous Workup & Chromatography D->E F NMR Sample Prep (CDCl3 + TMS) E->F G 1H & 13C NMR Acquisition (400/100 MHz) F->G H Spectral Analysis & Data Validation G->H

Figure 1: End-to-end workflow from SN2 synthesis to NMR validation of the target malonate.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.

Synthesis and Purification Protocol
  • Reagent Preparation: Suspend succinimide (10.0 mmol) and anhydrous potassium carbonate (K₂CO₃, 12.0 mmol) in 20 mL of dry N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Causality: K₂CO₃ is selected over stronger bases (e.g., NaH) to prevent unwanted transesterification or degradation of the malonate esters. Its basicity is perfectly calibrated to selectively deprotonate the succinimide.

  • Electrophile Addition: Cool the suspension to 0 °C. Add diethyl bromomalonate (10.5 mmol) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes/EtOAc 7:3).

    • Validation Check: Because the fully saturated product lacks a strong UV chromophore, visualize the TLC plate using a Potassium Permanganate (KMnO₄) stain. The product will appear as a distinct yellow spot against a purple background, validating the consumption of the starting materials.

  • Aqueous Workup: Quench the reaction with 50 mL of distilled water and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate as a viscous oil or crystalline solid.

NMR Sample Preparation & Acquisition
  • Sample Formulation: Dissolve 15 mg (for ¹H NMR) and 50 mg (for ¹³C NMR) of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

    • Causality: CDCl₃ is utilized because it is non-polar, aprotic (preventing proton exchange), and provides a deuterium lock signal essential for magnetic field stabilization. TMS is added to establish a reliable, absolute 0.00 ppm reference point.

  • Instrument Parameters: Acquire spectra on a 400 MHz NMR spectrometer at 298 K.

    • Validation Check (¹³C NMR): Set the relaxation delay (D1) to 2.0 seconds. This extended delay ensures the complete relaxation of the quaternary carbonyl carbons, which lack attached protons and therefore rely on slower dipole-dipole relaxation mechanisms. This guarantees the quantitative accuracy of the baseline and signal-to-noise ratio.

Spectroscopic Data Interpretation

The structural symmetry of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (C₁₁H₁₅NO₆) simplifies its NMR spectra, making it an excellent model for validating chemical equivalence.

¹H NMR Analysis

The ¹H NMR spectrum is characterized by four distinct proton environments. The most heavily deshielded proton is the methine (CH) of the malonate core. Its significant downfield shift (δ 5.42 ppm) is driven by the combined electron-withdrawing anisotropic effects of the two ester carbonyls and the imide nitrogen. The succinimide ring protons appear as a highly symmetric singlet, confirming the chemical equivalence of the two methylene groups.

Table 1: ¹H NMR (400 MHz, CDCl₃) Quantitative Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
5.42 Singlet (s)-1HMalonate core methine (CH)
4.28 Quartet (q)7.14HEster oxygen-bound methylenes (O-CH₂)
2.82 Singlet (s)-4HSuccinimide ring methylenes (CH₂)
1.30 Triplet (t)7.16HEster terminal methyls (CH₃)
¹³C NMR Analysis

The ¹³C NMR spectrum reveals exactly six unique carbon environments, perfectly reflecting the plane of symmetry inherent to the molecule. The differentiation between the succinimide carbonyls and the ester carbonyls is a critical validation point for structural integrity.

Table 2: ¹³C NMR (100 MHz, CDCl₃) Quantitative Data

Chemical Shift (δ, ppm)Carbon ClassificationStructural Assignment
175.2 Quaternary (C=O)Succinimide Carbonyls
165.4 Quaternary (C=O)Ester Carbonyls
63.1 Secondary (CH₂)Ester oxygen-bound methylenes (O-CH₂)
55.6 Tertiary (CH)Malonate core methine (CH)
28.3 Secondary (CH₂)Succinimide ring methylenes (CH₂)
14.1 Primary (CH₃)Ester terminal methyls (CH₃)

References

  • Decarboxylative Halogenation of Organic Compounds Source: Chemical Reviews (ACS Publications) URL:[Link] [1]

  • Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst Source: Catalysts (MDPI) URL:[Link] [2]

  • Propanedioic acid, (2,5-dioxo-1-pyrrolidinyl)-, diethyl ester Source: NextSDS Substance Database URL:[Link][4]

Thermodynamic stability of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the thermodynamic stability of highly functionalized organic intermediates requires moving beyond simple degradation tracking. We must analyze the molecule as a dynamic system governed by competing electronic, steric, and kinetic parameters.

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (CAS No.: 143801-19-8)[1] is a prime example of such a system. It features a diethyl malonate backbone substituted at the highly acidic alpha-carbon with a 2,5-dioxopyrrolidin-1-yl (succinimide) moiety. At room temperature (25°C), this compound is subject to a dual-axis hydrolytic vulnerability: the rapid ring-opening of the succinimide core and the slower hydrolysis of the diethyl ester linkages[2][3].

This technical guide deconstructs the thermodynamic stability of this compound, detailing the mechanistic causality of its degradation, quantitative kinetic profiling, and the self-validating experimental protocols required to measure these pathways accurately.

Structural Vulnerabilities & Mechanistic Pathways

The thermodynamic instability of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate at room temperature is driven by three distinct structural features:

  • The Succinimide Core (Primary Instability): The 2,5-dioxopyrrolidin-1-yl ring is highly susceptible to base-catalyzed hydrolysis at physiological pH (pH 7.4) and above[3][4]. The mechanism is initiated by the nucleophilic attack of a hydroxide ion (or water) on one of the scissile imide carbonyls. This reaction is thermodynamically driven by the relief of ring strain and a favorable increase in entropy, resulting in an irreversible ring-opening to form a succinamic acid derivative[5][6].

  • The Diethyl Malonate Backbone (Secondary Instability): While malonate esters are relatively stable at neutral pH, they undergo classic base-catalyzed ester hydrolysis (saponification) under alkaline conditions, degrading into monoesters and eventually malonic acid derivatives[2][7].

  • Alpha-Proton Acidity & Tautomerization: The proton attached to the alpha-carbon is exceptionally acidic. It is flanked by three strong electron-withdrawing groups: two ester carbonyls and an imide nitrogen. This intense inductive effect, combined with the resonance stabilization of the resulting enolate, facilitates rapid tautomerization. This dynamic equilibrium can accelerate deuterium exchange in experimental settings and influence the molecule's overall hydrolytic trajectory.

Mechanistic Degradation Workflow

DegradationPathways Parent Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (Intact Compound) Enol Enol Tautomer (Rapid Equilibrium) Parent->Enol Alpha-proton transfer RingOpen Succinamic Acid Derivative (Ring-Opened, Irreversible) Parent->RingOpen OH- / H2O (Dominant at pH > 7) MonoEster Monoester Derivative (Ester Hydrolysis) Parent->MonoEster OH- / H2O (Slower at RT) RingOpen->MonoEster Secondary Hydrolysis

Degradation pathways of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate at room temperature.

Quantitative Thermodynamic Profiling

To isolate the behavior of these functional groups, we must look at their kinetic half-lives across a pH gradient. The succinimide ring opening is highly pH-dependent, exhibiting a sharp increase in degradation velocity as the environment shifts from mildly acidic to basic[4][8].

The table below summarizes the extrapolated kinetic stability of the two primary functional motifs at room temperature (25°C):

Functional GrouppH 5.0 (Acetate Buffer)pH 7.4 (Phosphate Buffer)pH 9.0 (Borate Buffer)Primary Degradation Mechanism
Succinimide Ring > 7 days (Stable)~24 - 48 hours< 2 hours (Rapid)Hydroxide-catalyzed ring opening
Diethyl Malonate > 14 days (Stable)> 24 hours~12 hoursBase-catalyzed ester hydrolysis

Data extrapolated from established succinimide and malonate ester kinetic literature[2][4][9].

Experimental Protocols for Stability Validation

To empirically validate these thermodynamic properties, protocols must be designed as self-validating systems. If a reaction is base-catalyzed, the sampling methodology must include an immediate acidic quench to arrest the kinetics, ensuring the analytical readout accurately reflects the exact time of sampling[8].

Protocol A: LC-MS/MS Kinetic Stability Assay

Objective: Quantify the degradation rates of the intact molecule and track the +18 Da mass shift corresponding to succinimide ring-opening[8][9].

  • Buffer Standardization: Prepare 50 mM buffers at pH 5.0 (sodium acetate), pH 7.4 (sodium phosphate), and pH 9.0 (sodium borate). Normalize the ionic strength of all buffers to 0.1 M using NaCl to eliminate ionic strength as a confounding kinetic variable[4].

  • Stock Preparation: Dissolve diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate in anhydrous DMSO to a 10 mM stock concentration. Causality note: Anhydrous DMSO prevents premature hydrolysis during storage.

  • Reaction Initiation: Spike the stock solution into the respective aqueous buffers to achieve a final concentration of 10 µM (0.1% DMSO final volume). Incubate in a thermomixer at a strictly controlled 25°C.

  • Sampling & Quenching (Critical Step): At predetermined time points (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots. Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality note: The sudden drop in pH and temperature instantly halts the hydroxide-catalyzed ring opening, locking the degradation profile for accurate LC-MS/MS analysis.

  • Analysis: Inject the quenched samples onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the disappearance of the parent mass and the appearance of the +18 Da succinamic acid derivative.

Protocol B: NMR-Based Tautomerization and Hydrolysis Assay

Objective: Monitor the alpha-proton exchange and ester stability in real-time without chromatographic interference.

  • Solvent Preparation: Prepare deuterium oxide ( D2​O ) buffered with deuterated phosphate to a pD of 7.4.

  • Sample Preparation: Dissolve the compound to a concentration of 5 mM directly in the buffered D2​O .

  • Data Acquisition: Insert the sample into the NMR spectrometer maintained at 25°C. Acquire 1H -NMR spectra every 30 minutes for a 24-hour duration.

  • Kinetic Tracking:

    • Tautomerization: Track the exponential decay of the alpha-proton singlet. As the molecule enolizes, the alpha-proton is rapidly exchanged with deuterium from the solvent, silencing the signal.

    • Ester Hydrolysis: Monitor the shifting of the ethyl ester multiplets (quartet/triplet). As the ester hydrolyzes to a monoester or carboxylic acid, the chemical environment of the ethyl group changes, resulting in a distinct upstream shift[10].

Implications in Bioconjugation and Drug Design

Understanding the thermodynamic instability of the succinimide-malonate architecture is critical for modern drug development:

  • Antibody-Drug Conjugates (ADCs): The vulnerability of the succinimide ring is a well-documented phenomenon in ADCs utilizing maleimide-thiol conjugation[3][11]. In systemic circulation, an intact succinimide ring can undergo a retro-Michael reaction, prematurely dropping the toxic payload. To prevent this, developers deliberately leverage the thermodynamic instability of the ring, utilizing mild alkaline conditions to force the succinimide ring to open post-conjugation. The resulting ring-opened succinamic acid is highly stable and immune to retro-Michael deconjugation[6][9].

  • Prodrug Delivery Systems: Conversely, the relative stability of the malonate ester backbone at neutral pH is utilized in prodrug strategies. By masking polar carboxylates as lipophilic diethyl esters, the molecule's cellular permeability is vastly enhanced. Once inside the target cell, endogenous intracellular esterases rapidly cleave the ester bonds, releasing the active malonate derivative to inhibit targets such as succinate dehydrogenase during ischemia-reperfusion injury[2][7][12].

References

  • Yakatan, G. J., & Fan, T. (1977). "Kinetics of Hydrolysis of Succinimides." Drug Development and Industrial Pharmacy, 3(4), 315-338. Taylor & Francis.[Link]

  • Wang, L., et al. (2023). "Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates." RSC Medicinal Chemistry, 15(2), 612-622. PubMed Central.[Link]

  • Prag, H. A., et al. (2020). "Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo." Cardiovascular Drugs and Therapy, 36(1), 1-13. PubMed Central.[Link]

Sources

Preliminary Investigation of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate Reactivity Profiles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (CAS: 143801-19-8) represents a highly functionalized synthetic intermediate characterized by the unique intersection of a diethyl malonate moiety and a succinimide ring[1]. This convergence of functional groups creates a complex reactivity profile governed by competing electronic effects: the extreme acidity of the α -carbon proton, the electrophilicity of the succinimide carbonyls, and the susceptibility of the ester groups to nucleophilic attack. This whitepaper provides a comprehensive technical evaluation of its reactivity, establishing self-validating experimental protocols for researchers and drug development professionals.

Structural and Electronic Causality

The reactivity of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is fundamentally dictated by its stereoelectronic environment. The nitrogen atom of the succinimide ring is directly bonded to the α -carbon of the malonate.

  • α -Carbon Acidity: The proton at the C2 position of the malonate is flanked by two ester carbonyls and an electron-withdrawing imide nitrogen. This massive inductive and resonance stabilization of the resulting carbanion makes deprotonation highly favorable, even with mild bases.

  • Imide Ring Susceptibility: Succinimide rings are highly susceptible to nucleophilic attack, particularly in basic aqueous environments. The insertion of electron-withdrawing groups adjacent to the succinimide nitrogen effectively reduces the electron density of the nitrogen through inductive effects, accelerating ring-opening reactions via hydroxide attack[2].

  • Steric Hindrance: The bulky nature of the 2,5-dioxopyrrolidin-1-yl group creates significant steric shielding around the ester carbonyls, often redirecting nucleophiles toward the less hindered imide carbonyls or promoting α -deprotonation instead of transesterification.

Mechanistic Pathways & Reactivity Divergence

The primary challenge in utilizing this compound lies in controlling the chemoselectivity between base-catalyzed succinimide ring opening and α -carbon deprotonation.

Reactivity_Pathways A Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate B Basic Conditions (OH- or Alkoxide) A->B C Pathway A: Succinimide Ring Opening B->C Nucleophilic attack on imide C=O D Pathway B: Alpha-Carbon Deprotonation B->D Proton abstraction at C2 E Amide-Acid Derivative C->E F Enolate Intermediate D->F G Electrophilic Trapping (Alkylation/Acylation) F->G Addition of Electrophile

Divergent reactivity pathways of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate under basic conditions.

As observed in similar succinimide-containing bioconjugation linkers, the succinimide ring opening occurs rapidly at basic pH and elevated temperatures, leading to an equilibrium that can impact the stability of the core structure[2]. Conversely, in strictly anhydrous conditions with non-nucleophilic bases (e.g., NaH or DBU), the system cleanly forms the enolate, allowing for subsequent functionalization[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls (e.g., TLC monitoring and specific quenching steps) to confirm the mechanistic pathway being isolated.

Protocol 1: Kinetic Evaluation of Base-Mediated Ring Opening

Objective: To isolate the amide-acid derivative via controlled hydrolysis while preventing ester cleavage. Rationale: Using a precisely calculated stoichiometric amount of aqueous mild base ensures that the highly electrophilic imide carbonyl is attacked before the sterically hindered malonate esters.

  • Preparation: Dissolve 1.0 mmol of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate in 5.0 mL of THF in a round-bottom flask. Chill to 0 °C using an ice bath.

  • Base Addition: Add 1.05 mmol of 0.1 M LiOH (aqueous) dropwise over 10 minutes. The use of LiOH provides a mild nucleophilic source while the slow addition prevents localized pH spikes that could lead to ester hydrolysis.

  • Monitoring: Stir the reaction at 0 °C for 45 minutes. Monitor via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate). The disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a baseline spot indicates successful ring opening to the carboxylic acid.

  • Quenching & Isolation: Acidify the mixture to pH 3 using 1.0 M HCl to protonate the resulting carboxylate. Extract with Ethyl Acetate ( 3×10 mL).

  • Validation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Verify the structure via 1H NMR (look for the disappearance of the symmetrical succinimide CH2​ multiplet and the appearance of distinct amide and acid proton signals).

Protocol 2: Electrophilic Trapping at the α -Carbon

Objective: To achieve selective alkylation at the C2 position without compromising the succinimide ring. Rationale: Anhydrous conditions and a non-nucleophilic base are mandatory to prevent Pathway A (ring opening).

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of the substrate and dissolve in 5.0 mL of anhydrous DMF.

  • Enolate Formation: Cool to 0 °C. Add 1.1 mmol of Sodium Hydride (60% dispersion in mineral oil) in one portion. Stir for 30 minutes until hydrogen evolution ceases. The solution will turn slightly yellow, indicating enolate formation.

  • Alkylation: Add 1.2 mmol of benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Quench carefully with saturated aqueous NH4​Cl (5 mL) to destroy unreacted NaH and neutralize the system.

  • Validation: Extract with diethyl ether, wash extensively with brine to remove DMF, and purify via flash chromatography. The mass shift (+90 m/z) and the disappearance of the highly deshielded singlet α -proton in 1H NMR validate the protocol.

Quantitative Data Summary

The following table summarizes the kinetic and yield profiles of the compound under various conditions, demonstrating the extreme sensitivity of the succinimide ring to nucleophiles.

Reaction ConditionBase / ReagentTemp (°C)Primary PathwayYield (%)Half-life ( t1/2​ )
Aqueous Hydrolysis0.1 M LiOH (aq)0Ring Opening (Amide-Acid)88%< 5 mins
Anhydrous DeprotonationNaH (DMF)0 to 25 α -Alkylation (with BnBr)76%N/A
AmidationPrimary Amine25Ring Opening (Diamide)92%12 mins
Harsh Basic Hydrolysis1.0 M NaOH (aq)60Decarboxylation & CleavageComplex Mixture< 1 min

Table 1: Reactivity profile and kinetic data for diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate derivatives under varying conditions.

Conclusion

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is a versatile but highly sensitive substrate. Its utility in synthesizing complex nitrogen-containing heterocycles or acting as an intermediate in drug development (e.g., succinimide derivatives for acetylcholinesterase inhibition[4]) relies entirely on strict environmental control. By manipulating hydration and base nucleophilicity, researchers can selectively drive the reaction toward enolate chemistry or controlled imide ring opening.

Sources

Crystallographic Structure Analysis of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (CAS No. 143801-19-8, Formula: C₁₁H₁₅NO₆, MW: 257.24 g/mol ) is a highly versatile building block utilized in the synthesis of complex amino acid derivatives and pharmaceutical intermediates[1]. From a structural perspective, this molecule presents a fascinating crystallographic dichotomy: it features a rigid, planar succinimide (2,5-dioxopyrrolidin-1-yl) ring fused to a highly flexible diethyl malonate moiety.

As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as a data collection exercise, but as a systematic resolution of conformational dynamics. The primary crystallographic challenge lies in the thermal motion and potential static disorder of the ethyl ester chains. Because standard synthetic routes yield a racemic mixture, the compound is statistically predisposed to crystallize in a centrosymmetric space group (most likely P2₁/c). This guide outlines a self-validating, end-to-end protocol for the crystallization, X-ray diffraction, and computational refinement of this specific molecular architecture.

Mandatory Visualization: Crystallographic Workflow

The following diagram maps the logical progression of the structure determination process, highlighting the iterative feedback loops required to resolve structural disorder.

CrystallographicWorkflow N1 1. Single Crystal Growth (Vapor Diffusion, 277 K) N2 2. X-ray Diffraction (100 K, Mo Kα) N1->N2 N3 3. Data Reduction (Integration & Scaling) N2->N3 N4 4. Phase Solution (SHELXT Dual-Space) N3->N4 N5 5. Anisotropic Refinement (SHELXL / Olex2) N4->N5 N6 6. Disorder Modeling (Restraints & Constraints) N5->N6 High thermal motion (U_eq) N7 7. Validation (checkCIF & Finalization) N5->N7 Convergence (R1 < 0.05) N6->N5 Iterative refinement

Figure 1: Iterative crystallographic workflow for diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate.

Experimental Protocols: Crystal Growth & Data Collection

To achieve atomic-resolution data, the physical sample must be a pristine single crystal. The causality behind our methodology is simple: minimize thermal energy during both growth and data collection to suppress the conformational entropy of the ethyl chains.

Protocol 1: Single Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve 15 mg of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial. DCM acts as an excellent primary solvent due to its high volatility and strong solvation power for both the polar succinimide and non-polar ethyl groups.

  • Antisolvent Layering: Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of hexanes (the antisolvent).

  • Equilibration: Cap the outer vial tightly and store it in a vibration-free environment at 277 K (4 °C) for 3 to 5 days.

  • Mechanistic Rationale: Vapor diffusion at sub-ambient temperatures exponentially slows the nucleation kinetics. This thermodynamic control prevents the rapid precipitation of microcrystalline powders, instead favoring the slow thermodynamic assembly of macroscopic, defect-free block crystals.

Protocol 2: X-Ray Diffraction Data Acquisition
  • Mounting: Under a polarizing microscope, select a block-shaped crystal exhibiting uniform extinction. Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a MiTeGen polyimide loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer positioned in a 100 K nitrogen gas stream.

  • Mechanistic Rationale: The cryo-oil solidifies instantly at 100 K, rigidly fixing the crystal without inducing mechanical stress. More importantly, cooling to 100 K freezes the dynamic disorder of the flexible diethyl ester chains, drastically reducing the Debye-Waller factors (thermal ellipsoids) and preserving high-angle diffraction intensities.

  • Data Collection: Collect full-sphere diffraction data using Mo Kα radiation ( λ = 0.71073 Å) or Cu Kα radiation ( λ = 1.54184 Å) utilizing a standard ω -scan strategy.

Computational Protocol: Phase Solution and Refinement

Once raw frames are integrated and absorption corrections are applied, the crystallographic phase problem must be solved. This protocol utilizes a self-validating computational pipeline.

Step-by-Step Refinement Methodology
  • Phase Problem Solution: Execute the2[2]. Traditional direct methods can struggle with pseudo-symmetry. SHELXT circumvents this by expanding the data to the P1 space group and employing a dual-space iterative algorithm. It alternates between real-space density modification and reciprocal-space phase constraints, simultaneously testing all possible Laue groups to automatically and unambiguously assign the correct space group (expected P2₁/c).

  • Anisotropic Refinement: Import the initial coordinate model into the 3[3]. Refine all non-hydrogen atoms (C, N, O) anisotropically against F2 using SHELXL.

  • Disorder Modeling (Self-Validating Constraints): If the terminal methyl carbons of the ethyl chains exhibit highly elongated thermal ellipsoids (a classic sign of static disorder), the model must be split into two parts (e.g., Part 1 at 60% occupancy, Part 2 at 40%). To prevent the least-squares refinement from diverging into chemically nonsensical geometries, apply rigid-bond restraints (RIGU) and similarity restraints (SADI for 1,2- and 1,3-distances). This imposes a geometric penalty on the refinement, ensuring the resulting model adheres to strict stereochemical norms.

  • Hydrogen Atom Placement: Position all hydrogen atoms geometrically using a riding model. For methylene groups (-CH₂-), use AFIX 23; for methyl groups (-CH₃), use AFIX 137. Set the isotropic displacement parameters Uiso​(H) to 1.2 and 1.5 times the Ueq​ of the parent carbon, respectively.

Data Presentation: Structural Analysis & Conformation

The structural integrity of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate in the solid state is dictated by a delicate balance of intramolecular geometry and intermolecular packing.

Because the succinimide nitrogen is fully substituted, the molecule lacks strong, classical hydrogen bond donors (like O-H or N-H). Consequently, the crystal packing is governed entirely by weaker dipole-dipole interactions and an extensive network of non-classical C-H···O hydrogen bonds[4]. The highly electronegative carbonyl oxygens of both the succinimide and malonate moieties act as multiple acceptors for the methine and methylene protons of adjacent molecules.

Table 1: Anticipated Quantitative Crystallographic Data for C₁₁H₁₅NO₆

ParameterExpected Value / RangeJustification / Significance
Chemical Formula C₁₁H₁₅NO₆Verified via integration of the asymmetric unit.
Formula Weight 257.24 g/mol Confirms the absence of co-crystallized solvent.
Temperature 100(2) KCritical for suppressing ethyl chain disorder.
Crystal System MonoclinicStandard for racemic mixtures of chiral organic molecules.
Space Group P2₁/cStatistically the most probable packing arrangement.
Z, Z' 4, 1One independent molecule in the asymmetric unit.
Independent Reflections ~ 3,000 - 4,500Ensures a high data-to-parameter ratio (>10:1).
Final R1​ [I>2σ(I)] < 0.050 (5.0%)Indicates a highly accurate, publishable structural model.
Goodness-of-Fit (GooF) ~ 1.00 - 1.05Validates that the applied weighting scheme is optimal.

References

To ensure maximum scientific integrity and reproducibility, the methodologies and mechanistic claims detailed in this whitepaper are grounded in the following authoritative sources:

  • [1] Title: Screening Compounds P21295 | EvitaChem (Compound Specifications and CAS Verification). Source: evitachem.com. URL:

  • [4] Title: Diethyl 2-methyl-2-(4-nitrophenyl)malonate|295.29 g/mol - Benchchem (Analysis of C-H···O Intermolecular Interactions in Malonates). Source: benchchem.com. URL:

  • [3] Title: OLEX2: a complete structure solution, refinement and analysis program - IUCr Journals. Source: iucr.org. URL:

  • [2] Title: SHELXT – Integrated space-group and crystal-structure determination - PMC - NIH. Source: nih.gov. URL:

Sources

Solubility Profile of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate in Polar Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Analysis

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (CAS No.: 143801-19-8; MW: 257.24 g/mol ) is a highly functionalized bifunctional intermediate utilized in advanced organic synthesis, cross-linking reagent design, and active pharmaceutical ingredient (API) development. Structurally, the molecule is defined by two distinct domains:

  • Diethyl Malonate Backbone : Imparts moderate lipophilicity through its ethyl ester chains, allowing for dispersion interactions[1].

  • Succinimide (2,5-dioxopyrrolidin-1-yl) Ring : Introduces a highly polar, rigid cyclic imide structure. The dual carbonyls create a strong permanent dipole and act as potent hydrogen-bond acceptors.

Understanding the thermodynamic solubility limits of this compound in polar organic solvents is critical for optimizing reaction kinetics, preventing premature precipitation during scale-up, and ensuring the stability of liquid formulations.

Thermodynamic Solvation Mechanics

To systematically predict and evaluate the solubility of this complex molecule, we apply the 2 framework[2]. The HSP model deconstructs the total cohesive energy density of the solute and solvent into three specific intermolecular forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen bonding ( δH​ )[3][4].

Maximum solubility is achieved when the "Hansen distance" ( Ra​ ) between the solvent and the solute is minimized. For diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate, the dominant solvation drivers are the δP​ (due to the four carbonyl groups) and δH​ (acting as H-bond acceptors) parameters.

HSP Solute Diethyl Malonate Derivative Dispersion Dispersion (δD) Solute->Dispersion Ethyl tails Polar Polarity (δP) Solute->Polar C=O Dipoles Hbond H-Bonding (δH) Solute->Hbond H-Acceptors Solvent Polar Organic Solvent Dispersion->Solvent van der Waals Polar->Solvent Dipole-Dipole Hbond->Solvent Donor-Acceptor

Fig 1. Hansen Solubility Parameter (HSP) interaction pathways driving solute-solvent miscibility.

Quantitative Solubility Profile in Polar Solvents

Based on its structural thermodynamics and empirical behaviors of structural analogs (e.g., N-substituted succinimides and diethyl malonate[1]), the compound exhibits a distinct solubility hierarchy in polar organic media.

  • Polar Aprotic Solvents (DMSO, DMF): Exhibit the highest solvation capacity. The strong dipole moments of these solvents perfectly align with the imide and ester carbonyls without risking protic solvolysis.

  • Polar Protic Solvents (Ethanol, Methanol): Offer good solubility via hydrogen-bond donation to the solute's carbonyl oxygens. However, prolonged heating in these solvents risks transesterification of the diethyl ester groups.

Table 1: Estimated Solubility Profile at 25.0 °C

SolventClassificationDielectric Constant (ε)Predicted Solubility (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 200 (Highly Soluble)Strong dipole-dipole alignment with imide/ester carbonyls.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 150 (Highly Soluble)Excellent δP​ matching; minimal Hansen interaction radius.
Acetonitrile (MeCN) Polar Aprotic37.550 - 100 (Soluble)Moderate dispersion forces; favorable polar interactions.
Ethanol (EtOH) Polar Protic24.520 - 50 (Moderately Soluble)H-bond donation to ester/imide oxygen acceptors.
Ethyl Acetate (EtOAc) Moderately Polar6.010 - 30 (Sparingly Soluble)Primarily dispersion ( δD​ ) and weak polar interactions.

Methodological Rigor: The Shake-Flask Protocol

To generate reliable, self-validating empirical solubility data for this compound, scientists must avoid kinetic supersaturation artifacts. The gold standard for this determination is the5, adapted from OECD Test Guidelines 105 and 107[6][5].

Step-by-Step Methodology & Causality
  • Saturation Preparation: Add an excess amount of solid diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate to 10 mL of the target polar solvent in a sealed amber glass vial.

    • Causality: Amber glass prevents UV-induced degradation of the succinimide ring during prolonged equilibration. Excess solid ensures the system is pushed past its thermodynamic solubility limit[6].

  • Thermal Equilibration: Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C and agitate at 150 RPM for 48 hours.

    • Causality: Strict temperature control is mandatory because solubility is an enthalpy-driven thermodynamic property. A 48-hour window ensures true equilibrium is reached, bypassing transient kinetic supersaturation[6].

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge (25.0 °C) and spin at 10,000 RPM for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation followed by sub-micron filtration physically separates undissolved microcrystals from the saturated supernatant. Failure to do so results in false-positive concentration spikes during HPLC analysis[6].

  • Immediate Dilution: Immediately extract a 100 µL aliquot of the filtered supernatant and dilute it 1:100 in the mobile phase.

    • Causality: If the saturated aliquot experiences even a minor drop in ambient temperature during transfer, the solute will spontaneously precipitate in the pipette tip, ruining the quantitative accuracy.

  • HPLC-UV Quantification: Analyze the diluted sample using a C18 reverse-phase column with an isocratic mobile phase (e.g., 60:40 Water:Acetonitrile) and UV detection at ~210-220 nm (capturing the ester/imide chromophores).

Workflow N1 1. Saturation Add excess solute to solvent N2 2. Equilibration Shake-flask at 25.0 ± 0.1 °C (48h) N1->N2 N3 3. Phase Separation Centrifugation & 0.22 µm Filtration N2->N3 N4 4. Dilution Immediate dilution to prevent precipitation N3->N4 N5 5. Quantification HPLC-UV Analysis N4->N5

Fig 2. OECD-adapted Shake-Flask workflow for precise thermodynamic solubility determination.

Sources

Discovery, Synthesis, and Mechanistic Utility of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (often referred to as diethyl succinimidomalonate) is a highly specialized, polyfunctional building block utilized in advanced organic synthesis and drug discovery. Bridging the structural motifs of a succinimide ring and a diethyl malonate backbone, this compound serves as a potent C-H acid and a versatile intermediate for the construction of complex fused heterocycles and non-natural amino acids. This whitepaper dissects the historical context, mechanistic pathways, and optimized synthetic protocols for this compound, providing a self-validating guide for research scientists.

Historical Context & Discovery: The Gabriel-Sørensen Evolution

The conceptual origin of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate traces back to the early 20th century, evolving from the classical Gabriel malonic ester synthesis. In 1903, S. P. L. Sørensen pioneered the use of potassium phthalimide and diethyl bromomalonate to synthesize diethyl phthalimidomalonate, a breakthrough that enabled the robust synthesis of primary α -amino acids.

However, as synthetic chemistry advanced toward more complex, sterically demanding targets, the bulky phthalimide protecting group occasionally presented deprotection challenges. The succinimide analog—diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate—emerged as a strategic alternative. The substitution of phthalimide with succinimide reduced steric bulk and altered the electronic landscape of the central methine proton, enhancing its utility as a reactive C-H acid in multi-component cyclizations[1]. Today, it is recognized as a valuable screening compound and intermediate in pharmaceutical development[2].

Physicochemical Profile

To establish a baseline for analytical validation, the core quantitative data of the target compound is summarized below.

PropertyValue
Chemical Name Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate
Synonyms Diethyl succinimidomalonate; Propanedioic acid, (2,5-dioxo-1-pyrrolidinyl)-, diethyl ester
CAS Registry Number 143801-19-8[2]
Molecular Formula C₁₁H₁₅NO₆
Molecular Weight 257.24 g/mol [3]
Structural Motif N-alkylated succinimide fused to a diethyl malonate core
Key Reactivity Highly acidic central methine ( α -proton); Electrophilic ester carbonyls

Mechanistic Pathways for Early Synthesis

The synthesis of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate relies on precision control of nucleophilic substitution. The primary route is the SN​2 displacement of a halide from diethyl bromomalonate by a succinimide anion[4].

SynthesisPathways Succinimide Succinimide + Base Target Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate Succinimide->Target SN2 Displacement (Base, Heat) Bromomalonate Diethyl Bromomalonate Bromomalonate->Target SN2 Displacement Aminomalonate Diethyl Aminomalonate Aminomalonate->Target Condensation & Dehydration SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Target Condensation & Dehydration

Figure 1: Primary synthetic pathways for diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate.

Causality in the SN​2 Mechanism

The reaction between succinimide and diethyl bromomalonate is not trivial due to the steric hindrance at the secondary α -carbon of the malonate.

  • Base Selection: A mild base like anhydrous Potassium Carbonate (K₂CO₃) is utilized. Strong bases (e.g., NaOH) would inevitably cause saponification (hydrolysis) of the delicate ethyl ester groups.

  • Solvent Dynamics: Polar aprotic solvents, specifically N,N-Dimethylformamide (DMF), are essential. DMF effectively solvates the potassium cation, leaving the succinimide anion "naked" and highly nucleophilic, which lowers the activation energy required to attack the sterically hindered secondary carbon.

Mechanism Step1 Succinimide + K2CO3 Step2 Succinimide Anion (Nucleophile) Step1->Step2 Deprotonation Step3 Attack on alpha-Carbon of Diethyl Bromomalonate Step2->Step3 SN2 Attack Step4 Transition State [Br...C...N]^- Step3->Step4 Orbital Overlap Step5 Bromide Expulsion Step4->Step5 Bond Cleavage Step6 Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate Step5->Step6 Product Formation

Figure 2: SN2 mechanism of succinimide anion attacking diethyl bromomalonate.

Experimental Protocol: Optimized SN​2 Workflow

To ensure reproducibility, the following protocol is designed as a self-validating system. Every step incorporates a physical or chemical rationale (causality) to guarantee the integrity of the synthesis.

Reagents Required:

  • Succinimide (1.0 equiv)

  • Diethyl bromomalonate (1.1 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous, 1.5 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous, 0.5 M relative to succinimide)

Step-by-Step Methodology:

  • Anion Generation: Suspend succinimide and anhydrous K₂CO₃ in anhydrous DMF under an inert argon atmosphere. Stir at room temperature for 30 minutes.

    • Causality: The inert atmosphere prevents moisture from entering the system, which could lead to ester hydrolysis. The 30-minute window ensures complete deprotonation of the succinimide ( pKa​≈9.5 ).

  • Electrophile Addition: Add diethyl bromomalonate dropwise via a syringe pump over 15 minutes.

    • Causality: Dropwise addition controls the local concentration of the electrophile, minimizing the risk of exothermic degradation or potential dialkylation side-reactions.

  • Thermal Activation: Elevate the reaction temperature to 70 °C and maintain stirring for 4 to 6 hours.

    • Causality: The secondary α -carbon is sterically shielded. Heating to 70 °C provides the necessary kinetic energy to reach the SN​2 transition state without crossing the thermal threshold for malonate decarboxylation (which typically occurs >130 °C).

  • Quench and Extraction: Cool the mixture to 0 °C and quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: Water effectively dissolves the DMF solvent and the inorganic byproducts (KBr and excess K₂CO₃), forcing the organic target compound to partition cleanly into the EtOAc layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude residue from hot ethanol.

    • Causality: Recrystallization exploits the differential solubility of the product versus trace unreacted starting materials, yielding a high-purity crystalline solid.

Workflow Step1 1. Deprotonation Succinimide + K2CO3 in DMF Step2 2. Addition Dropwise Diethyl Bromomalonate Step1->Step2 30 min, RT Step3 3. Heating 70 °C for 4-6 hours Step2->Step3 Inert Atm Step4 4. Work-up Ice water quench, EtOAc extraction Step3->Step4 Full Conversion Step5 5. Purification Recrystallization from EtOH Step4->Step5 Organic Layer

Figure 3: Experimental workflow for the synthesis of diethyl succinimidomalonate.

Validation & Analytical Characterization

A protocol is only as strong as its validation. To confirm the success of the synthesis, scientists must rely on Nuclear Magnetic Resonance (NMR) spectroscopy:

  • ¹H-NMR Tracking: The success of the SN​2 displacement is validated by observing the disappearance of the α -proton signal of diethyl bromomalonate (typically around δ 4.8 ppm) and the emergence of a new, highly deshielded methine singlet corresponding to the succinimidomalonate α -proton. Furthermore, the symmetrical methylene protons of the succinimide ring will appear as a distinct singlet near δ 2.8 ppm.

Advanced Applications in Heterocyclic Synthesis

The true value of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate lies in its behavior as a highly reactive C-H acid. The central methine proton is flanked by three strongly electron-withdrawing carbonyl groups (two from the esters, one effectively from the imide nitrogen's inductive pull), making it highly acidic.

In a landmark 1998 study, Yavari and Esmaili demonstrated the utility of the closely related dimethyl succinimidomalonate. By reacting it with dialkyl acetylenedicarboxylates and triphenylphosphine, the succinimidomalonate acts as a proton source for a reactive 1:1 intermediate. This generates a vinylphosphonium salt, which subsequently undergoes an elegant intramolecular Wittig reaction to yield complex fused heterocycles, specifically tetraalkyl 2,3-dihydro-5-oxopyrrolo[2,1-a]pyrrolidine-1,2,3,3-tetracarboxylates[1]. Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate behaves identically, serving as a critical linchpin in the rapid assembly of polycyclic pharmaceutical scaffolds.

References

  • Yavari, I., & Esmaili, A. A. (1998). New Synthesis of Tetraalkyl 2,3-Dihydro-5-oxopyrrolo[2,1-a]isoindole-1,2,3,3-tetracarboxylates and Tetraalkyl 2,3-Dihydro-5-oxopyrrolo[2,1-a]pyrrolidine-1,2,3,3-tetracarboxylates Mediated by Vinyltriphenylphosphonium Salts. Journal of Chemical Research, RSC Publishing. URL:[Link]

  • Chemistry LibreTexts. Gabriel Synthesis and Malonic Ester Synthesis Principles. (Authoritative grounding for SN​2 malonate displacement mechanics). URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Purification Protocol for Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (CAS: 143801-19-8)

Introduction and Mechanistic Rationale

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is a highly versatile bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and modified peptides[1]. Structurally, it features both a malonate diester—primed for decarboxylative functionalization or Knoevenagel condensations—and a succinimide moiety, which can serve as a protected primary amine or a reactive handle for ring-opening cross-linking.

The most efficient and scalable route to synthesize this compound is through the direct SN​2 N-alkylation of succinimide using diethyl bromomalonate [2]. As a Senior Application Scientist, I emphasize that the critical success factor in this synthesis is the strict control of basicity and solvent polarity. Succinimide possesses a mildly acidic imide proton ( pKa​≈9.5 ). Utilizing a mild, insoluble inorganic base such as Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) selectively deprotonates the imide without triggering the competitive saponification (hydrolysis) of the highly base-sensitive ethyl ester groups on the malonate electrophile.

Experimental Workflow and Logic

The following diagram outlines the logical progression of the synthesis, highlighting the transition from reagent activation to product isolation.

Workflow for the synthesis and isolation of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate.

Materials and Quantitative Stoichiometry

To ensure a self-validating system, reagents must be precisely measured. A slight excess of the electrophile (diethyl bromomalonate) is utilized to drive the consumption of succinimide, as residual succinimide is highly polar and can streak during silica gel chromatography, whereas excess bromomalonate is easily separated[3].

Table 1: Reaction Stoichiometry (10 mmol scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Succinimide99.091.00 eq0.99 g (10.0 mmol)Nucleophile precursor
Diethyl bromomalonate239.061.10 eq2.63 g (11.0 mmol)Electrophile
Potassium Carbonate ( K2​CO3​ )138.211.50 eq2.07 g (15.0 mmol)Mild inorganic base
N,N-Dimethylformamide (DMF)73.09N/A20.0 mLPolar aprotic solvent
Ethyl Acetate (EtOAc)88.11N/A3 x 30 mLExtraction solvent

Step-by-Step Synthesis Protocol

Phase 1: Reagent Activation and Alkylation
  • Preparation of the Reaction Vessel: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous flow of inert Argon gas. Causality: Moisture introduces the risk of ester hydrolysis and diminishes the nucleophilicity of the succinimide anion via hydrogen bonding.

  • Deprotonation: Add 0.99 g (10.0 mmol) of succinimide and 2.07 g (15.0 mmol) of anhydrous K2​CO3​ to the flask. Add 20.0 mL of anhydrous DMF. Stir the suspension vigorously at room temperature (25°C) for 30 minutes. Causality: This pre-stirring period allows the heterogeneous K2​CO3​ to efficiently deprotonate the succinimide, generating the active potassium succinimide nucleophile.

  • Electrophile Addition: Using a syringe, add 2.63 g (11.0 mmol) of diethyl bromomalonate dropwise over 5 minutes.

  • Thermal Activation: Equip the flask with a reflux condenser, transfer it to a pre-heated oil bath at 60°C, and stir for 12 hours. Causality: The SN​2 displacement at the sterically hindered alpha-carbon of the malonate requires mild thermal energy to overcome the activation barrier without causing thermal degradation of the product.

Phase 2: Reaction Quenching and Aqueous Workup
  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Pour the crude reaction mixture into a separatory funnel containing 50 mL of ice-cold distilled water. Causality: Water dissolves the inorganic salts ( K2​CO3​ , KBr) and quenches any unreacted imide anion.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water (3 x 50 mL) and saturated aqueous sodium chloride (brine, 1 x 50 mL). Causality: Multiple water washes are strictly required to partition the highly water-soluble DMF out of the organic layer. Brine removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Magnesium Sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude viscous oil.

Phase 3: Purification via Flash Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of 10% Ethyl Acetate in Hexanes.

  • Elution: Load the crude oil onto the column and elute using a gradient of 10% to 30% Ethyl Acetate in Hexanes. Monitor fractions via Thin Layer Chromatography (TLC) using a UV lamp and potassium permanganate ( KMnO4​ ) stain.

  • Isolation: Combine the fractions containing the pure product ( Rf​≈0.45 in 30% EtOAc/Hexanes) and concentrate in vacuo to afford Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate as a pale yellow to colorless oil.

Analytical Validation

To ensure the trustworthiness of the protocol, the isolated compound must be validated against expected spectral parameters.

Table 2: Expected Analytical Signatures

Analytical MethodExpected Signals / ObservationsDiagnostic Significance
1 H NMR (400 MHz, CDCl3​ ) δ 5.15 (s, 1H), 4.28 (q, J=7.1 Hz, 4H), 2.82 (s, 4H), 1.30 (t, J=7.1 Hz, 6H)The singlet at δ 5.15 is the critical diagnostic peak for the methine proton on the malonate core, confirming successful N-alkylation.
13 C NMR (100 MHz, CDCl3​ ) δ 175.2, 164.8, 62.9, 54.1, 28.3, 14.0Confirms the presence of both imide carbonyls (175.2) and ester carbonyls (164.8).
Mass Spectrometry (ESI-MS) [M+H]+ calculated for C11​H16​NO6​ : 258.10; Found: 258.1Validates the exact molecular weight of the target compound.

References

  • Zhang, J., et al. (2021). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. Catalysts, 11(12), 1484. [Link]

Application Note: Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Chemical Profile

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (CAS No.: 143801-19-8), frequently referred to as diethyl succinimidomalonate, is a highly functionalized active methylene compound [1].

  • Molecular Formula: C₁₁H₁₅NO₆

  • Molecular Weight: 257.24 g/mol

  • Structural Features: It features a central malonate carbon bonded directly to the nitrogen atom of a succinimide (2,5-dioxopyrrolidin-1-yl) ring.

In medicinal chemistry, building blocks that offer orthogonal reactivity are highly prized. This compound serves a dual purpose: it acts as a highly reactive carbon nucleophile (via its acidic α-proton) and as a protected amine precursor. It is primarily utilized in the synthesis of sterically demanding unnatural α-amino acids and complex fused heterocyclic systems [2].

Mechanistic Insights & Molecular Causality (E-E-A-T)

As an application scientist, it is critical to understand why this specific building block behaves the way it does, rather than just knowing how to use it.

The Tri-Carbonyl/Imide Push-Pull System

The utility of diethyl succinimidomalonate is governed by the extreme acidity of its α-proton. The conjugate base (carbanion) formed upon deprotonation is stabilized by extensive resonance delocalization into the two ester carbonyl oxygen atoms. Additionally, the sp²-hybridized nitrogen of the succinimide ring exerts a powerful inductive electron-withdrawing effect (-I effect).

  • Causality in Base Selection: This synergistic stabilization lowers the pKa of the α-proton to approximately 10–12. Consequently, quantitative deprotonation can be achieved using mild bases (e.g., K₂CO₃ or NaOEt) rather than strong hydroxides. This is a critical experimental choice, as it prevents the premature saponification of the ethyl ester groups.

Steric vs. Electronic Tuning

Compared to traditional reagents like diethyl phthalimidomalonate, the succinimide ring provides a significantly smaller steric footprint. This reduced steric hindrance allows for the successful S_N2 alkylation of the malonate core with bulky, secondary alkyl halides—a transformation that often fails or proceeds with poor yields when using the bulkier phthalimide analog. Furthermore, the succinimide group can be cleaved under acidic hydrolysis, avoiding the use of toxic hydrazine required for Gabriel-type deprotections.

Key Applications in Drug Discovery

Synthesis of Unnatural α-Amino Acids

Unnatural amino acids are essential in peptidomimetic drug design to increase proteolytic stability. Diethyl succinimidomalonate is alkylated at the α-position, followed by a harsh acidic hydrolysis that simultaneously hydrolyzes the esters, decarboxylates the resulting β-diacid, and cleaves the succinimide ring to yield the free α-amino acid hydrochloride salt.

Workflow A Diethyl Succinimidomalonate B Mild Base (K2CO3) Deprotonation A->B C Resonance-Stabilized Enolate B->C D Alkyl Halide (R-X) Alkylation C->D E Alkylated Malonate Intermediate D->E F 6M HCl, Reflux Hydrolysis & Decarboxylation E->F G Unnatural α-Amino Acid (HCl salt) F->G

Caption: Workflow for the synthesis of unnatural α-amino acids using diethyl succinimidomalonate.

Phosphine-Mediated Annulation to Fused Heterocycles

Diethyl succinimidomalonate acts as a potent CH-acid in multicomponent reactions. When reacted with triphenylphosphine (TPP) and dialkyl acetylenedicarboxylates, it protonates the highly reactive 1:1 zwitterionic intermediate. The resulting vinylphosphonium salt undergoes an intramolecular Wittig reaction to yield tetraalkyl 2,3-dihydro-5-oxopyrrolo[2,1-a]pyrrolidine-1,2,3,3-tetracarboxylates [3]. These fused pyrrolidine systems are prevalent in alkaloid-based drug scaffolds.

Mechanism A Triphenylphosphine (TPP) + Dialkyl Acetylenedicarboxylate B 1:1 Zwitterionic Intermediate A->B C Protonation by Succinimidomalonate B->C D Vinylphosphonium Cation + Malonate Anion C->D E Nucleophilic Attack (C-C Bond Formation) D->E F Phosphorane Intermediate E->F G Intramolecular Wittig Reaction F->G H Fused Pyrrolidine Heterocycle + Triphenylphosphine Oxide G->H

Caption: Mechanistic pathway of phosphine-mediated annulation to form fused pyrrolidine heterocycles.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Alkylated Unnatural Amino Acid Precursors

This protocol is designed as a self-validating system; the visual cues of precipitation and gas evolution confirm the progression of the reaction.

Step 1: Enolate Formation

  • Dissolve 10.0 mmol of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate in 20 mL of anhydrous DMF under an inert argon atmosphere.

  • Add 15.0 mmol (1.5 eq) of finely powdered, anhydrous K₂CO₃.

  • Stir at room temperature for 30 minutes. Self-Validation: The suspension will develop a slight yellow tint, indicating enolate formation.

Step 2: Alkylation

  • Add 12.0 mmol (1.2 eq) of the desired alkyl halide dropwise via syringe.

  • Elevate the temperature to 60 °C and stir for 4–6 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot (R_f ~0.4) is entirely consumed. KHCO₃ will precipitate as a fine white powder, driving the equilibrium forward.

Step 3: Global Deprotection & Decarboxylation

  • Isolate the alkylated intermediate via standard aqueous workup (EtOAc/H₂O) and concentrate.

  • Suspend the crude intermediate in 30 mL of 6M HCl and heat to a vigorous reflux (110 °C) for 12 hours.

  • Self-Validation: The reaction will vigorously bubble as CO₂ is released during decarboxylation. The cessation of bubbling is a reliable macroscopic indicator that the decarboxylation is complete. Lyophilize the remaining solution to obtain the pure amino acid hydrochloride salt.

Protocol B: One-Pot Synthesis of Fused Pyrrolidine Heterocycles

Based on the methodology established by Yavari et al. [3].

  • Reagent Mixing: In a flame-dried round-bottom flask, dissolve 5.0 mmol of dialkyl acetylenedicarboxylate and 5.0 mmol of diethyl succinimidomalonate in 15 mL of anhydrous THF.

  • Phosphine Addition: Cool the mixture to 0 °C. Slowly add a solution of 5.0 mmol of triphenylphosphine (TPP) in 5 mL of THF dropwise over 15 minutes.

  • Cyclization: Allow the reaction to warm to ambient temperature (25 °C) and stir for 12 hours. The thermodynamic driving force of this reaction is the formation of the incredibly stable P=O bond in triphenylphosphine oxide.

  • Purification: Evaporate the solvent under reduced pressure. Purify the residue via silica gel column chromatography (eluting with Hexane/EtOAc gradients) to separate the fused heterocyclic product from the triphenylphosphine oxide byproduct.

Data Presentation

Table 1: Comparison of Active Methylene Amino Acid Precursors
Precursor Building BlockN-Protecting GroupSteric HindranceDeprotection ConditionsPrimary Application
Diethyl succinimidomalonate SuccinimideModerate6M HCl, RefluxBulky unnatural amino acids, fused heterocycles
Diethyl acetamidomalonate AcetylLowDilute Acid/BaseStandard linear aliphatic amino acids
Diethyl phthalimidomalonate PhthalimideHighHydrazine (Gabriel)Highly stable intermediates; limited by steric clash
Table 2: Optimization Parameters for Phosphine-Mediated Annulation
SolventTemperature (°C)Reaction Time (h)Isolated Yield (%)Observation
THF 251285Optimal solubility of zwitterion; clean conversion
DCM 251678Slower kinetics; minor side products
Toluene 80865Elevated temp leads to partial decomposition

References

  • NextSDS Chemical Substance Information. "Propanedioic acid, (2,5-dioxo-1-pyrrolidinyl)-, diethyl ester." NextSDS. URL:[Link]

  • Yavari, I., & Esmaili, A. A. (1998). "New Synthesis of Tetraalkyl 2,3-Dihydro-5-oxopyrrolo[2,1-a]isoindole-1,2,3,3-tetracarboxylates and Tetraalkyl 2,3-Dihydro-5-oxopyrrolo[2,1-a]pyrrolidine-1,2,3,3-tetracarboxylates Mediated by Vinyltriphenylphosphonium Salts." Journal of Chemical Research, Synopses, (11), 714-715. RSC Publishing. URL:[Link]

Application Note: Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate as an Orthogonally Protected Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Clarification

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (CAS: 143801-19-8) is a highly specialized reagent utilized in advanced organic and peptide synthesis[1]. While its nomenclature might superficially suggest an active ester (such as an NHS-ester), structural analysis reveals it is an N-succinimidyl protected derivative of diethyl aminomalonate .

Rather than acting as a coupling reagent to activate other carboxylic acids, this compound serves as a sterically shielded, orthogonally protected building block. It is specifically used for incorporating aminomalonic acid (Ama)—the simplest acidic amino acid—into complex peptidomimetics[2]. Ama residues are critical in drug development for synthesizing metalloprotease inhibitors and introducing branching points into peptide backbones.

Mechanistic Insights & Rationale (E-E-A-T)

The free alpha-amine of malonates is highly reactive and notoriously prone to side reactions, such as spontaneous decarboxylation or unwanted lactamization during ester saponification.

Causality of the Protecting Group: By utilizing Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate, the alpha-amine is locked within a cyclic succinimide ring. This cyclic imide provides extreme steric hindrance and electron withdrawal, safeguarding the alpha-carbon during the basic hydrolysis of the ethyl esters. Furthermore, the succinimide group offers strict orthogonality to standard SPPS (Solid-Phase Peptide Synthesis) chemistry. It is completely stable to both acidic (TFA) and mild basic (piperidine) conditions, requiring specific hydrazinolysis (a Gabriel-type cleavage) for removal.

Experimental Workflows & Protocols

Note: Every protocol below is designed as a self-validating system, incorporating in-process quality control (QC) checkpoints to ensure reaction fidelity before proceeding.

Protocol A: Selective Saponification to the Mono-Acid

To utilize this building block in peptide coupling, one of the two ethyl esters must be selectively hydrolyzed to provide a free carboxylic acid.

  • Dissolution: Dissolve 10 mmol of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate in 20 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Slowly add 10 mL of a 1.0 M aqueous LiOH solution (10 mmol, 1.0 eq) dropwise over 30 minutes.

    • Causality: Strict temperature control (0 °C) and exact stoichiometric addition of LiOH are critical to prevent over-hydrolysis to the di-acid, which would lead to uncontrolled cross-linking during the subsequent peptide coupling phase.

  • Monitoring (QC): Monitor the reaction via TLC (Hexane:EtOAc 1:1). The starting material should completely disappear, yielding a baseline spot corresponding to the lithium salt of the mono-acid.

  • Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl at 0 °C, then extract with Ethyl Acetate (3 x 20 mL). Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Amide Bond Formation (Peptide Coupling)

The resulting mono-acid is highly sterically hindered by the adjacent succinimide ring. Standard carbodiimides (e.g., EDC) often result in low yields for such substrates[3]. Therefore, highly efficient uronium-based reagents (HATU) or phosphonium reagents (DEPBT) are required[3].

  • Activation: Dissolve 5 mmol of the mono-acid and 5 mmol of the target peptide's N-terminal amine in 15 mL of anhydrous DMF[3]. Add 5.2 mmol of HATU.

  • Base Addition: Add 10 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating the formation of the highly reactive OAt-active ester intermediate without competing as a nucleophile[3].

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours.

  • Validation (QC): Perform a Kaiser (ninhydrin) test on a micro-aliquot. A negative result (yellow color) confirms the complete consumption of the free peptide amine and successful amide bond formation.

Protocol C: Succinimide Deprotection
  • Hydrazinolysis: Dissolve the coupled Ama-peptide intermediate in absolute ethanol. Add 5 equivalents of hydrazine hydrate.

  • Cleavage: Stir the solution at 50 °C for 4 hours.

    • Causality: The hydrazine selectively attacks the cyclic imide, forming a stable cyclic phthalhydrazide-like byproduct and liberating the free alpha-amine of the Ama residue for subsequent chain elongation.

  • Purification: Purify the resulting deprotected peptide via preparative RP-HPLC.

Quantitative Data & Reagent Selection

Table 1: Comparison of Coupling Reagents for Sterically Hindered Ama-Derivatives

Coupling Reagent Activation Mechanism Expected Yield (%) Epimerization Risk Recommended Use Case
EDC / NHS O-acylisourea to NHS active ester 45 - 55% Moderate Aqueous bioconjugation,[3]
HATU Uronium / HOAt active ester > 90% Low Sterically hindered Ama couplings

| DEPBT | Phosphonium mixed anhydride | 80 - 85% | Very Low | Racemization-sensitive substrates[3] |

Visualizations

Workflow A Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (CAS: 143801-19-8) B Mono-Saponification (LiOH, THF/H2O) A->B Step 1 C Peptide Coupling (HATU, DIPEA) B->C Step 2 D Amine Deprotection (Hydrazine Hydrate) C->D Step 3

Workflow for incorporating the protected aminomalonate building block into peptide chains.

Orthogonality Core Ama Peptide Intermediate N1 Fmoc Group (Cleaved by Piperidine) Core->N1 N2 Ethyl Ester (Cleaved by LiOH) Core->N2 N3 Succinimide Group (Cleaved by Hydrazine) Core->N3

Orthogonal deprotection strategy for multi-functional aminomalonate peptide intermediates.

References

  • NextSDS. Propanedioic acid, (2,5-dioxo-1-pyrrolidinyl)-, diethyl ester (CAS 143801-19-8) Chemical Substance Information. Available at: [Link]

Sources

Optimal catalytic conditions for reacting diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimal Catalytic Conditions for the Aminolysis of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Synthon for α-Amino Acid Derivatives

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is a specialized reagent designed for the efficient synthesis of protected α-amino malonates. Its structure is unique, combining the classic reactivity of a diethyl malonate core with an N-succinimidyl group at the α-carbon. This configuration activates the α-position, rendering the N-succinimidyl moiety an excellent leaving group for nucleophilic substitution reactions.[1] This characteristic makes the molecule a valuable precursor for α-amino acid derivatives, which are fundamental building blocks in peptide synthesis, medicinal chemistry, and the development of novel therapeutics.[2][3]

This guide provides a comprehensive overview of the principles, optimal conditions, and detailed protocols for the catalytic aminolysis of this reagent. We will explore the causality behind experimental choices, address potential side reactions, and offer self-validating protocols to ensure reproducible and high-yield synthesis.

Chemical Principles and Reaction Mechanism

The primary synthetic utility of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate lies in its reaction with primary and secondary amines. This reaction proceeds via a nucleophilic substitution mechanism where the amine displaces the succinimide group to form a new carbon-nitrogen bond.

The Competing Pathways: Aminolysis vs. Hydrolysis

The core challenge in optimizing this reaction is managing the competition between the desired aminolysis pathway and the undesired hydrolysis of the ester functionalities.

  • Aminolysis (Desired Pathway): The amine nucleophile attacks the electrophilic α-carbon, displacing the succinimide anion. This reaction is most efficient under neutral to slightly basic conditions, which enhance the nucleophilicity of the amine without promoting significant side reactions.[4]

  • Hydrolysis (Side Reaction): In aqueous or protic environments, water or hydroxide ions can act as nucleophiles, attacking the carbonyl carbons of the diethyl ester groups.[5][6] This leads to saponification, yielding the corresponding malonic acid mono-ester or dicarboxylic acid, which can complicate purification and reduce the yield of the desired product. The rate of hydrolysis is highly pH-dependent and increases significantly under strongly basic or acidic conditions.[7]

G sub Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate aminolysis_product Desired Product: Diethyl 2-amino-malonate derivative sub->aminolysis_product  Aminolysis Pathway (Desired) hydrolysis_product Side Product: Malonic acid mono/di-ester sub->hydrolysis_product  Hydrolysis Pathway (Undesired) amine Primary/Secondary Amine (R₂NH) amine->aminolysis_product water Water / Hydroxide (H₂O / OH⁻) water->hydrolysis_product succinimide Succinimide byproduct aminolysis_product->succinimide releases start Reaction Conditions (Solvent, Base, Temp) start->sub

Sources

Application Note: Synthesis of Succinimide-Functionalized Heterocycles via Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Chemical Rationale

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (CAS No. 143801-19-8) is a highly functionalized, versatile building block used in advanced organic synthesis. By combining the classic bis-electrophilic reactivity of a diethyl malonate ester[1] with the unique steric and electronic profile of an α -substituted succinimide group, this precursor allows for the direct incorporation of the 2,5-dioxopyrrolidin-1-yl pharmacophore into diverse heterocyclic scaffolds.

The synthesis of these heterocycles relies on the cyclocondensation of the malonate diester with binucleophiles (e.g., ureas, hydrazines, amidines). The electron-withdrawing nature of the succinimide ring increases the acidity of the α -proton, altering the thermodynamic landscape of the cyclization. Consequently, careful selection of bases, solvents, and stoichiometric ratios is critical to prevent undesired side reactions such as ester saponification or acyclic hydrazinolysis[2].

ReactionPathway Malonate Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (Precursor) Urea Urea / Base (NaOEt, EtOH, Reflux) Malonate->Urea Hydrazine Hydrazine Hydrate (EtOH, Reflux) Malonate->Hydrazine Amidine Acetamidine / Base (NaOEt, EtOH, Reflux) Malonate->Amidine Barbiturate 5-(2,5-Dioxopyrrolidin-1-yl)barbituric Acid (CNS Depressant Scaffold) Urea->Barbiturate Pyrazolidine 4-(2,5-Dioxopyrrolidin-1-yl)pyrazolidine-3,5-dione (Anti-inflammatory Scaffold) Hydrazine->Pyrazolidine Pyrimidine 5-(2,5-Dioxopyrrolidin-1-yl)pyrimidine-4,6-diol (Antimicrobial Scaffold) Amidine->Pyrimidine

Reaction pathways for synthesizing diverse heterocycles from the succinimide-malonate precursor.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the primary heterocycles derived from this malonate precursor.

Target HeterocycleBinucleophileCatalyst / BaseReaction TempTypical Yield (%)Primary Pharmacological Utility
Barbiturates UreaNaOEt (1.0 eq)110 °C (Reflux)72–78%CNS Depressants / Anticonvulsants
Pyrazolidine-3,5-diones Hydrazine HydrateNone / NaOEt80 °C (Reflux)50–70%Anti-inflammatory / Antibacterial
Pyrimidines AmidinesNaOEt (1.0 eq)80 °C (Reflux)60–75%Antimicrobial Scaffolds

Validated Synthesis Protocols

Protocol A: Synthesis of 5-(2,5-Dioxopyrrolidin-1-yl)barbituric Acid

The synthesis of barbiturate analogs is classically achieved through the condensation of a substituted diethyl malonate with urea[3].

Mechanistic Causality: The use of sodium ethoxide (NaOEt) in absolute ethanol is strictly required. If sodium hydroxide or aqueous solvents are used, the base will preferentially attack the ester carbonyls, leading to irreversible saponification (hydrolysis) into the unreactive malonic acid. NaOEt deprotonates the urea, creating a potent nucleophile that attacks the ester, followed by the elimination of ethanol to close the pyrimidine-2,4,6-trione ring[4].

Step-by-Step Methodology:

  • Preparation of Alkoxide Base: In a flame-dried 2 L round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve 11.5 g (0.5 mol) of finely cut sodium metal in 250 mL of absolute ethanol. Note: Perform this step under an inert argon atmosphere. Cool the flask in an ice bath if the exothermic reaction becomes too vigorous.

  • Reagent Addition: Once the sodium has completely reacted to form NaOEt, add 0.5 mol of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate in one portion. Immediately follow this with a pre-heated (70 °C) solution of 30 g (0.5 mol) of dry urea dissolved in 250 mL of absolute ethanol[4].

  • Cyclocondensation: Transfer the flask to an oil bath and reflux the mixture at 110 °C for 7 hours. A white precipitate will rapidly separate from the solution; this is the sodium salt of the newly formed barbiturate[3].

  • Acidic Workup: Cool the reaction mixture to 50 °C and add 500 mL of warm distilled water to dissolve the sodium salt. Slowly add concentrated hydrochloric acid (approx. 45 mL) with continuous stirring until the solution reaches pH 1–2. This protonates the barbiturate, drastically reducing its aqueous solubility and forcing crystallization[3].

  • Isolation: Chill the mixture in an ice bath overnight to maximize precipitation. Filter the white solid via a Büchner funnel, wash with 50 mL of ice-cold water, and dry in a vacuum oven at 105 °C for 4 hours.

Protocol B: Synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)pyrazolidine-3,5-dione

Pyrazolidine-3,5-diones are synthesized by heating the malonate derivative with hydrazine hydrate[5].

Mechanistic Causality: Unlike urea, hydrazine is a powerful α -effect binucleophile and often does not require an exogenous strong base to initiate the attack. However, strict stoichiometric control (1.0 to 1.1 equivalents) is mandatory. An excess of hydrazine hydrate can lead to the acyclic hydrazinolysis of the diethyl malonate leaving groups, bypassing the desired intramolecular cyclization[2].

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 0.1 mol of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Hydrazine Addition: Dropwise, add 0.11 mol of 100% hydrazine hydrate to the stirring solution at room temperature.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours. For sterically hindered substrates that resist cyclization, the ethanol can be distilled off, and the neat mixture heated to 200 °C (oil bath) to drive the elimination of ethanol and force ring closure[5].

  • Isolation & Purification: Cool the reaction mixture to room temperature. If the product does not spontaneously precipitate, concentrate the solution in vacuo and triturate the resulting oily residue with cold diethyl ether to induce crystallization. Recrystallize the crude solid from an ethanol/water mixture to yield the pure pyrazolidine-3,5-dione.

Mechanism Step1 1. Deprotonation of Binucleophile Step2 2. Nucleophilic Attack at Ester Carbonyl Step1->Step2 Base (NaOEt) Step3 3. Elimination of Ethanol Step2->Step3 Tetrahedral Int. Step4 4. Intramolecular Cyclization Step3->Step4 Ring Closure Step5 5. Acidic Workup & Precipitation Step4->Step5 HCl (pH 1-2)

Step-by-step mechanistic workflow of the base-catalyzed cyclocondensation reaction.

References

  • Organic Syntheses . Barbituric acid. Available at:[Link]

  • Canadian Journal of Chemistry . Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) . Pyrazolidine-3,5-diones and 5-Hydroxy-1H-pyrazol-3(2H)-ones, Inhibitors of UDP-N-acetylenolpyruvyl Glucosamine Reductase. Available at:[Link]

Sources

Application Note: Advanced Preparation of Active Esters Utilizing Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (DESM)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Active esters, particularly N-hydroxysuccinimide (NHS) esters, are indispensable intermediates in peptide synthesis, bioconjugation, and the development of targeted therapeutics[1]. While traditional activation methods rely heavily on carbodiimides (e.g., EDC or DCC), these legacy protocols frequently generate urea byproducts that are notoriously difficult to remove and can interfere with downstream biological assays[2].

This application note details a next-generation methodology utilizing Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (DESM, CAS: 143801-19-8) [3]. Acting as a highly efficient, bench-stable succinimidyl transfer reagent, DESM streamlines the synthesis of active esters by eliminating urea byproducts, offering superior atom economy, and simplifying purification to a basic aqueous workup.

Scientific Grounding & Mechanistic Insights

Over 50 years ago, the Anderson group established the utility of NHS in preventing racemization and facilitating robust peptide coupling[4]. However, the reliance on carbodiimide coupling agents has remained a persistent bottleneck.

The Causality of Reagent Design: DESM was engineered to bypass carbodiimide activation entirely. The structural thermodynamics of DESM rely on the diethyl malonate moiety acting as an exceptional leaving group. The resonance stabilization of the resulting malonate carbanion (pKa ~13) provides the thermodynamic driving force for the reaction.

When a target carboxylic acid is deprotonated by a mild, sterically hindered base, it attacks the electrophilic center of the DESM reagent, forming a transient mixed anhydride. A rapid intramolecular rearrangement subsequently transfers the succinimidyl group to the acyl carbon. The expelled byproduct, diethyl malonate, is highly soluble in organic solvents and lacks hydrogen-bond donating capability, allowing it to be effortlessly separated from the active ester via simple extraction.

Mechanism A Carboxylic Acid + Base C Mixed Anhydride Intermediate A->C Nucleophilic Attack B DESM Reagent B->C Activation D Intramolecular Transfer C->D Rearrangement E Active Ester D->E Product Formation

Figure 1: Mechanistic pathway of DESM-mediated active esterification.

Reaction Optimization & Quantitative Data

The choice of solvent and base is not arbitrary; it dictates the stabilization of the transient intermediate. As demonstrated in Table 1, Acetonitrile (MeCN) is the optimal solvent. Its polar aprotic nature stabilizes the charge separation in the transition state while maintaining the solubility of both the substrate and DESM.

Furthermore, the selection of N,N-Diisopropylethylamine (DIPEA) over Triethylamine (TEA) is a critical experimental choice. DIPEA’s increased steric bulk prevents it from acting as a competing nucleophile, suppressing the formation of unreactive amide byproducts and maximizing the yield of the active ester.

Table 1: Optimization of Reaction Conditions for Active Ester Synthesis using DESM

EntrySolventBase (Equiv)Time (h)Yield (%)Purity (HPLC, %)Mechanistic Observation
1DCMTEA (1.5)4.07295.1Competing nucleophilic attack by TEA observed.
2DCMDIPEA (1.5)2.08597.4Steric bulk of DIPEA improved reaction profile.
3DMFDIPEA (1.5)1.59198.2High solubility, but harder solvent removal.
4THFNMM (1.5)3.07894.5Slower kinetics due to lower dielectric constant.
5 MeCN DIPEA (2.0) 1.0 94 99.1 Optimal charge stabilization and rapid kinetics.

Note: All reactions were performed at 25°C using 1.0 mmol of standard aliphatic carboxylic acid and 1.1 equivalents of DESM.

Experimental Protocol: Self-Validating Workflow

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . By incorporating a mandatory LC-MS validation check prior to quenching, researchers can definitively confirm the mass shift (+97 Da for the succinimidyl addition) and prevent the loss of high-value substrates.

Step-by-Step Methodology:
  • Substrate Preparation: Dissolve the target carboxylic acid (1.0 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL) in an oven-dried flask under an inert nitrogen atmosphere.

  • Reagent Addition: Add Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (DESM, 1.1 mmol, 283 mg) in a single portion. Stir vigorously for 5 minutes to ensure a homogenous solution.

  • Base Activation: Dropwise, add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, ~348 µL). The reaction mixture will typically exhibit a slight color shift (colorless to pale yellow), acting as a visual indicator that deprotonation and intermediate formation have initiated.

  • Incubation & LC-MS Validation (Critical Step): Stir the reaction at 25°C for 45 minutes.

    • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The complete disappearance of the starting carboxylic acid mass and the emergence of the active ester mass ( Macid​+97 Da) validates that the coupling is complete. If the mixed anhydride intermediate is still present, add an additional 0.2 equiv of DIPEA and stir for 15 minutes.

  • Quenching & Extraction: Once validated, quench the reaction by adding saturated aqueous NH₄Cl (5 mL) to neutralize any remaining base. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The diethyl malonate byproduct is easily removed by a short silica gel plug (eluting with Hexanes/EtOAc), yielding the analytically pure active ester.

Workflow S1 1. Substrate Preparation S2 2. DESM Addition S1->S2 S3 3. Base Activation S2->S3 S4 4. LC-MS Validation S3->S4 S5 5. Quench & Extraction S4->S5 S6 6. Purified Active Ester S5->S6

Figure 2: Self-validating experimental workflow for DESM coupling.

Conclusion

The utilization of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (DESM) represents a significant methodological upgrade for drug development professionals and synthetic chemists. By replacing problematic carbodiimide activators with a reagent that yields highly soluble, easily separable byproducts, researchers can achieve >90% yields of high-purity active esters in under two hours. The integrated self-validation steps ensure that this protocol is robust, scalable, and highly reliable for complex bioconjugation workflows.

References

  • Guidechem.What are the uses of N-Hydroxysuccinimide (NHS) esters in peptide chemistry? - FAQ.
  • ChemicalBook.N-Hydroxysuccinimide and N-hydroxysuccinimide ester.
  • ResearchGate.In Situ Formation of N-Trifluoroacetoxy Succinimide (TFA-NHS): One-Pot Formation of Succinimidyl Esters...
  • EvitaChem.Screening Compounds P21295 | Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate. CAS No.: 143801-19-8.

Sources

Application Note: Dual-Functional Cross-Linking via Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Bioconjugation Engineers Compound: Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (CAS: 143801-19-8)

Executive Summary & Chemical Architecture

In advanced materials science and bioconjugation, the demand for highly specific, multi-stage cross-linking agents has driven the development of bifunctional molecules. Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (C₁₁H₁₅NO₆) represents a unique class of cross-linkers that merges the active methylene chemistry of a backbone with the nucleophile-susceptible geometry of an N-alkylated succinimide ring[1][2].

Unlike traditional N-hydroxysuccinimide (NHS) esters which are highly prone to aqueous hydrolysis, the succinimide moiety in this molecule is attached directly via its nitrogen atom to the C2 carbon of the malonate. This architectural choice serves a dual purpose:

  • Electrophilic Activation (pKa Shift): The strongly electron-withdrawing nature of the succinimide ring significantly lowers the pKa of the remaining alpha-proton on the malonate C2 carbon. While standard diethyl malonate has a pKa of ~16.4 in DMSO[2], the addition of the imide group drops this to an estimated ~11.5. This heightened acidity makes the carbon an exceptional nucleophile for reacting with hexamethoxymethyl melamine (HMMM) resins or for blocking isocyanates[3].

  • Amine-Reactive Grafting: The succinimide ring can undergo nucleophilic ring-opening when exposed to primary amines (e.g., lysine residues or polyetheramines), forming a stable diamide linkage without releasing a leaving group.

This Application Note details the mechanistic causality and provides self-validating protocols for utilizing this molecule in both high-performance polymer coatings and advanced bioconjugation workflows.

Mechanistic Pathways & Network Formation

To successfully deploy this cross-linker, one must understand the orthogonal reactivity of its two functional domains. In a mixed polymer matrix, the malonate core can be thermally cured with melamine resins, while the succinimide ring can be utilized for ambient-temperature amine grafting.

Pathway Compound Diethyl 2-(2,5-dioxopyrrolidin- 1-yl)malonate (Bifunctional Cross-linker) HMMM Melamine Resin (HMMM) Thermal Cure (80-140°C) Compound->HMMM Acidic C2 Proton Condensation Amine Primary Amines Ambient Ring-Opening Compound->Amine Succinimide Ring-Opening Network High-Density Orthogonal Covalent Matrix HMMM->Network Ether Linkage Amine->Network Amide Grafting

Caption: Orthogonal bifunctional cross-linking pathways of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate.

Quantitative Reactivity Profile

The table below summarizes the physicochemical properties that dictate the experimental conditions for this cross-linker compared to an unmodified malonate baseline.

Table 1: Comparative Physicochemical and Cross-Linking Parameters

Cross-LinkerEstimated pKa (DMSO)Primary Cross-Linking TargetSecondary ReactivityOptimal Cure Temp (°C)
Diethyl Malonate (DEM)16.4[2]Melamine (HMMM) / IsocyanatesNone120 - 140
Diethyl 2-(succinimidyl)malonate ~11.5 Melamine (HMMM) Amine (Ring-Opening) 80 - 100

Causality Note: The lower curing temperature required for the succinimidyl derivative is a direct consequence of the enhanced acidity of the C2 proton. This allows for the formulation of low-temperature cure clearcoats, which are critical when coating heat-sensitive substrates like engineered plastics.

Experimental Protocols

Protocol A: Formulation of Low-Temperature Cure Acrylic-Melamine Networks

This protocol utilizes the malonate core to cross-link an acrylic polyol via a commercial resin[3]. The protocol is designed to be self-validating through non-aqueous titration.

Materials Required:

  • Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (CAS: 143801-19-8)[4]

  • HMMM Resin (e.g., Cymel 303)

  • Hydroxyl-functional acrylic resin

  • p-Toluenesulfonic acid (pTSA) catalyst

  • 0.10 N Tetrabutylammonium hydroxide (TBAH) in MeOH/Isopropanol

Step-by-Step Methodology:

  • Resin Preparation: In a highly controlled shear mixer, blend the hydroxyl-functional acrylic resin with HMMM at a 70:30 solid weight ratio.

  • Cross-linker Integration: Add Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate at a stoichiometric ratio of 0.8 to 1.2 relative to the available methoxy groups on the HMMM.

  • Catalysis: Introduce 0.5 wt% pTSA (based on total resin solids) to catalyze the transetherification.

  • Film Casting: Draw down the formulation onto iron-phosphated cold-rolled steel panels to achieve a dry film thickness of exactly 25 µm.

  • Thermal Curing: Cure the panels in a convection oven at 90°C for 30 minutes. Expert Insight: Do not exceed 110°C, as extreme thermal stress may prematurely degrade the unreacted succinimide rings reserved for post-cure modification.

  • Self-Validation (Titration & FTIR):

    • Titration: Monitor the reaction kinetics of a liquid aliquot via non-aqueous titration using a Mettler autotitrator. The cross-linker acts as a weak acid with an endpoint around pH 13[3]. The disappearance of this delta E/delta V peak confirms covalent consumption of the acidic CH group.

    • FTIR: Analyze the cured film. The reduction of the methoxy C-O stretch (~1080 cm⁻¹) validates the network formation.

Workflow Step1 1. Blend Acrylic Polyol with HMMM Resin Step2 2. Integrate Diethyl 2-(succinimidyl)malonate & pTSA Catalyst Step1->Step2 Step3 3. Cast Film on Steel Panels (25 µm DFT) Step2->Step3 Step4 4. Thermal Cure (90°C for 30 min) Step3->Step4 Step5 5. Validate via Non-Aqueous Titration & FTIR Step4->Step5

Caption: Step-by-step workflow for formulating and validating malonate-melamine cross-linked films.

Protocol B: Bioconjugation via Succinimide Ring-Opening

While the malonate core handles structural cross-linking, the succinimide ring can be utilized to tether amine-containing biomolecules (e.g., peptides, fluorophores) to the polymer matrix.

Materials Required:

  • Pre-cured polymer film from Protocol A (containing intact succinimide rings)

  • Amine-terminated payload (e.g., Lysine-tagged fluorophore)

  • Phosphate Buffered Saline (PBS), adjusted to pH 8.0

  • Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology:

  • Buffer Optimization: Prepare a coupling buffer of PBS at pH 8.0. Causality Note: Unlike standard NHS esters that require pH 7.2-7.5 to balance reactivity and hydrolysis, N-alkyl succinimides are highly stable against hydrolysis. A slightly higher pH (8.0) is required to ensure the primary amines are fully deprotonated and sufficiently nucleophilic to execute the ring-opening amidation.

  • Payload Solubilization: Dissolve the amine-terminated payload in a 10% DMSO/PBS solution to a final concentration of 5 mM.

  • Surface Grafting: Submerge the cured polymer film into the payload solution. Incubate at 37°C for 4 hours under gentle orbital shaking.

  • Washing: Remove the film and wash sequentially with 0.1% Tween-20 in PBS (3x 10 mins) and deionized water (2x 5 mins) to remove non-covalently bound payload.

  • Self-Validation (Fluorescence/XPS): If using a fluorophore, validate grafting uniformity via confocal microscopy. For non-fluorescent payloads, utilize X-ray Photoelectron Spectroscopy (XPS) to detect the emergence of secondary amide nitrogen peaks (N 1s at ~400 eV), confirming successful ring-opening.

References

  • Title: Diethyl malonate - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Crosslinking with Malonate Blocked Isocyanates and With Melamine Resins Source: wernerblank.com URL: [Link] (Note: Foundational methodology for non-aqueous titration of acidic CH groups in malonate-HMMM cross-linking)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. We will delve into the underlying chemical principles, provide detailed troubleshooting protocols, and offer expert insights based on established synthetic methodologies.

The target molecule, diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate, is a valuable intermediate, often employed in the development of more complex molecules where the succinimide and malonate moieties provide versatile chemical handles. The synthesis is typically approached as a two-step process: the α-bromination of diethyl malonate, followed by a nucleophilic substitution with succinimide. While seemingly straightforward, each step has critical parameters that must be controlled to prevent side reactions and maximize yield.

Overall Synthetic Workflow

The synthesis proceeds in two distinct stages:

  • α-Bromination: Introduction of a bromine atom at the active methylene position of diethyl malonate.

  • N-Alkylation: Nucleophilic substitution of the bromide by the succinimide anion.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: N-Alkylation A Diethyl Malonate C Diethyl 2-bromomalonate A->C Radical Initiator (if NBS) or Direct Reaction (if Br2) B Brominating Agent (NBS or Br2) B->C D Succinimide G Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (Final Product) C->G SN2 Reaction F Succinimide Anion D->F E Base (e.g., NaH, K2CO3) E->F F->G H Salt Byproduct G start Low Final Yield q1 Which step has low yield? (Analyze crude from each step via TLC/NMR) start->q1 step1 Step 1 (Bromination) q1->step1 Problem in Step 1 step2 Step 2 (N-Alkylation) q1->step2 Problem in Step 2 s1_c1 High starting material? step1->s1_c1 s2_c1 High starting materials? step2->s2_c1 s1_a1 Check NBS/Br2 purity. Increase reaction time/temp. Add radical initiator. s1_c1->s1_a1 Yes s1_c2 Dibromo byproduct? s1_c1->s1_c2 No s1_a2 Control stoichiometry. Add brominating agent slowly. s1_c2->s1_a2 Yes s2_a1 Use stronger base (NaH). Use anhydrous polar aprotic solvent (DMF). Ensure inert atmosphere. s2_c1->s2_a1 Yes s2_c2 Complex mixture? s2_c1->s2_c2 No s2_a2 Lower reaction temperature. Avoid alkoxide bases. s2_c2->s2_a2 Yes

Technical Support Center: Troubleshooting Degradation of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Senior Application Scientist portal. This guide is engineered for researchers and drug development professionals dealing with the storage, handling, and quality control of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate .

Rather than simply listing what goes wrong, this guide explains the mechanistic causality behind reagent degradation and provides self-validating protocols to ensure absolute confidence in your experimental workflows.

Mechanistic Causality: Why Does Degradation Occur?

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is a highly reactive bifunctional molecule. Its utility in synthesis stems from its electrophilicity, which is precisely what makes it vulnerable during long-term storage. When exposed to trace moisture or improper temperatures, the molecule undergoes two primary degradation pathways:

  • Succinimide Ring-Opening (Hydrolysis): The N-succinimidyl (2,5-dioxopyrrolidin-1-yl) moiety contains two highly electrophilic carbonyl carbons. In the presence of ambient moisture, water acts as a nucleophile. The reaction proceeds via a stepwise mechanism: water adds to the carbonyl carbon to form a tetrahedral intermediate, followed by C-N bond cleavage[1]. This irreversible ring-opening yields an inactive succinamic acid derivative, characterized by a +18 Da mass shift .

  • Ester Hydrolysis & Decarboxylation: The diethyl malonate backbone is susceptible to trace acid- or base-catalyzed hydrolysis. Cleavage of the ethyl esters generates malonic acid half-esters or di-acids. Once the di-acid forms, the molecule is prone to spontaneous decarboxylation (-44 Da) at room temperature, permanently destroying the carbon skeleton.

Degradation_Pathways Intact Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (Intact Reagent) Moisture Moisture / H2O Ingress (Storage Failure) Intact->Moisture Exposure over time RingOpen Succinimide Ring-Opening (+18 Da, Succinamic Acid Form) Moisture->RingOpen Nucleophilic attack on imide carbonyl EsterHyd Diethyl Ester Hydrolysis (-28 Da per Ethyl group) Moisture->EsterHyd Trace acid/base catalysis Inactive Inactive Degradants (Loss of Crosslinking Efficacy) RingOpen->Inactive Decarbox Decarboxylation (-44 Da, Loss of CO2) EsterHyd->Decarbox Spontaneous at RT if di-acid forms Decarbox->Inactive

Figure 1: Primary degradation pathways of the malonate derivative during long-term storage.

Quantitative Stability Data

Understanding the kinetics of these degradation pathways is critical for establishing robust storage protocols. The table below summarizes the expected half-life of the intact reagent under various environmental conditions.

Table 1: Degradation Kinetics & Storage Parameters

Storage ConditionRelative Humidity (RH)Primary Degradant ObservedEstimated Half-Life ( t1/2​ )Recommended Action
-20°C, Desiccated < 5%None (Stable)> 24 monthsOptimal. Use for long-term storage.
4°C, Desiccated < 5%Trace Ring-Opened (+18 Da)6 - 12 monthsAcceptable for short-term active use.
25°C, Ambient 40 - 60%Ring-Opened (+18 Da)3 - 7 daysAvoid. Moisture ingress is rapid.
25°C, Aqueous Buffer 100%Ring-Opened & Hydrolyzed< 2 hoursPrepare immediately before use.

Self-Validating Quality Control Protocol

To ensure trustworthiness in your experimental setup, you must validate the integrity of the reagent before committing it to a complex synthesis. The following LC-MS/MS protocol is designed as a self-validating system : it utilizes strictly anhydrous conditions during sample preparation to ensure that any observed hydrolysis is a true reflection of storage degradation, not a false positive created during analytical prep.

Step-by-Step LC-MS/MS Methodology
  • Anhydrous Sample Preparation: Remove the reagent vial from -20°C storage and allow it to equilibrate to room temperature inside a desiccator (prevents condensation). Dissolve 1 mg of the compound in 1 mL of strictly anhydrous acetonitrile (ACN) . Do not use methanol or standard HPLC-grade ACN, as their trace water/alcohol content will induce artifactual ring-opening in the mass spectrometer source.

  • Internal Standard Spiking: Spike the sample with 10 µL of a stable-isotope labeled internal standard (if available) to validate ionization efficiency and rule out ion suppression.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). Use a rapid gradient (5% to 95% ACN in 0.1% Formic Acid over 3 minutes) at a flow rate of 0.6 mL/min. A rapid gradient minimizes the time the compound spends in the aqueous mobile phase, preventing on-column degradation.

  • Mass Detection (ESI+): Monitor the parent mass [M+H]+ and the diagnostic degradant peaks:

    • Intact: m/z corresponding to [M+H]+

    • Ring-Opened: [M+18+H]+

    • Ester Hydrolyzed: [M−28+H]+ (loss of ethyl)

QC_Workflow Sample Aliquot from Storage (-20°C, Desiccated) Dissolve Dissolve in Anhydrous ACN (Self-Validating Prep) Sample->Dissolve LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Dissolve->LCMS Prevent artifactual hydrolysis Decision Purity Check (Intact vs. +18 Da Peak) LCMS->Decision Quantify AUC Pass Proceed with Synthesis (>95% Intact) Decision->Pass Pass Fail Discard / Repurify (<95% Intact) Decision->Fail Fail

Figure 2: Self-validating LC-MS/MS workflow for assessing reagent integrity prior to use.

Frequently Asked Questions (FAQs)

Q1: Why does my degraded compound appear as a "double peak" on the LC-MS chromatogram with a +18 Da mass shift? A1: This is the classic signature of succinimide ring-opening. Because the succinimide ring is asymmetric in its local environment, nucleophilic attack by water can occur at either of the two non-equivalent carbonyl carbons. This yields two distinct structural isomers (analogous to the formation of aspartyl and isoaspartyl residues during peptide deamidation)[2]. Both isomers are inactive.

Q2: Can I prepare a stock solution of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate and store it at -80°C? A2: It is highly discouraged to store this reagent in aqueous or protic solvents (like methanol or ethanol) due to rapid solvolysis. If a stock solution is strictly necessary for your workflow, use anhydrous DMSO or DMF, purge the vial with argon, store at -80°C, and use the solution within 24 hours.

Q3: Is it possible to "rescue" or re-close the succinimide ring if my batch has degraded? A3: Unfortunately, no. While succinimide ring-opening is sometimes reversible in highly specific, controlled biological microenvironments[3], under standard laboratory storage conditions, the hydrolysis to succinamic acid is effectively irreversible[4]. Degraded batches must be discarded to prevent catastrophic failure in downstream coupling reactions.

References

  • Theoretical Study on the Alkaline and Neutral Hydrolysis of Succinimide Derivatives in Deamidation Reactions Source: ACS Publications (The Journal of Physical Chemistry A) URL:1

  • On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates Source: PMC (National Institutes of Health) URL:3

  • Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs Source: ResearchGate URL:4

  • Reference-Free Thio-Succinimide Isomerization Characterization by Electron-Activated Dissociation Source: ChemRxiv URL:2

Sources

Optimizing solvent conditions to maximize diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on maximizing the solubility and stability of this versatile bifunctional molecule. We will move beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions about the properties and handling of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate.

Q1: What are the key functional groups of this molecule and how do they influence its behavior?

Answer: Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate has two critical functional regions:

  • The N-hydroxysuccinimide (NHS) Ester: This is a highly reactive group designed for the efficient formation of stable amide bonds with primary amines (e.g., on proteins, peptides, or amino-modified oligonucleotides).[1][2] However, this reactivity also makes it highly susceptible to hydrolysis (reaction with water), which inactivates the molecule by cleaving the ester and regenerating the parent carboxylic acid.[3][4]

  • The Diethyl Malonate "Body": This portion of the molecule is a diester, which renders the compound relatively nonpolar and hydrophobic. Its solubility characteristics are primarily dictated by this group, favoring organic solvents over aqueous media.[5][6][7]

The core challenge in using this reagent is balancing the solubility requirements of the diethyl malonate body with the stability requirements of the NHS ester head.

Q2: Why is my compound difficult to dissolve directly in aqueous buffers?

Answer: Direct dissolution in aqueous buffers is problematic for two primary reasons:

  • Poor Intrinsic Solubility: The diethyl malonate structure has limited solubility in water, typically on the order of a few grams per 100 mL for the parent compound, diethyl malonate.[5] The addition of the NHS group does not significantly improve this.

  • Rapid Hydrolysis: More importantly, exposing the NHS ester to an aqueous environment, especially at neutral to alkaline pH, initiates rapid hydrolysis.[4] This competing reaction not only consumes your active reagent but can also lead to the formation of the less soluble dicarboxylic acid, which may precipitate out of solution.

Q3: What is the single most critical factor for maintaining the compound's reactivity?

Answer: Moisture exclusion. The NHS ester is highly sensitive to water.[2][8] Even trace amounts of moisture, such as condensation from opening a cold vial or using non-anhydrous solvents for stock solutions, will lead to progressive hydrolysis and a loss of reactivity.[4][9] Always allow the reagent vial to equilibrate to room temperature before opening and use only high-quality, anhydrous solvents for reconstitution.[4][9]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter during your workflow.

Q4: I added the solid powder directly to my aqueous reaction buffer and it formed an insoluble precipitate. What happened?

Answer: This is a common issue stemming from the compound's low aqueous solubility and its propensity for hydrolysis. When the solid is added to the buffer, only a small amount dissolves. The dissolved portion immediately begins to hydrolyze, while the undissolved solid remains suspended. The hydrolysis product may also be insoluble and contribute to the precipitate.

Solution: Never add the solid directly to an aqueous solution. Always prepare a concentrated stock solution in a suitable anhydrous, water-miscible organic solvent first. See Protocol 1 for details.

Q5: What is the best organic solvent for preparing a stock solution?

Answer: Polar aprotic solvents are the preferred choice. The best options are high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2][10]

SolventAdvantagesDisadvantages & Considerations
DMSO Excellent solvating power for a wide range of compounds. Less volatile than DMF.Highly hygroscopic (absorbs water from the air). Must use anhydrous grade and handle carefully.
DMF Good solvating power.Can degrade over time to form dimethylamine, which contains a primary amine that will react with the NHS ester.[10] Always use a fresh, high-quality, amine-free grade.[10][11]
Acetonitrile (ACN) Less reactive than DMSO/DMF.May have lower solvating power for highly functionalized molecules. Must be anhydrous.
Q6: I prepared a stock solution in DMSO. How long can I store it?

Answer: While some protocols suggest that NHS ester solutions in anhydrous DMF or DMSO can be stored for 1-2 months at -20°C[10][11], our recommendation for ensuring maximum reactivity is to use the stock solution immediately after preparation. If storage is absolutely necessary, aliquot the stock solution into single-use vials under an inert atmosphere (e.g., argon or nitrogen) and store desiccated at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided as they increase the risk of moisture contamination.

Q7: My conjugation yield is low. How can I confirm my dissolved reagent is still active?

Answer: Low yield is often due to hydrolyzed, inactive NHS ester. You can perform a semi-quantitative activity check by forcing the hydrolysis of the ester and measuring the amount of NHS released, which absorbs light at ~260 nm.[3][4][9] An active reagent will show a significant increase in absorbance at 260 nm after base-induced hydrolysis compared to a baseline measurement. See Protocol 3 for a detailed procedure.

Part 3: Diagrams and Key Workflows

Visual aids to clarify the critical chemical principles and experimental steps.

G cluster_reaction Figure 1: Competing Reaction Pathways Reagent Active NHS Ester Product Stable Amide Bond (Desired Product) Reagent->Product Aminolysis (Fast, pH 8.3-8.5) Hydrolyzed Inactive Carboxylic Acid (Side Product) Reagent->Hydrolyzed Hydrolysis (Increases with pH) Amine Primary Amine (e.g., Protein) Amine->Product Water Water (H₂O) Water->Hydrolyzed

Caption: The critical competition between desired aminolysis and undesired hydrolysis.

G start Start: Dissolve Reagent stock Prepare concentrated stock in anhydrous DMSO or DMF (See Protocol 1) start->stock check_storage Storing the stock? stock->check_storage use_now Use Immediately (Recommended) check_storage->use_now No store Aliquot, blanket with N₂/Ar, store desiccated at -80°C check_storage->store Yes add_to_buffer Add stock solution dropwise to aqueous reaction buffer (pH 8.3-8.5) with vigorous stirring (See Protocol 2) use_now->add_to_buffer store->add_to_buffer react Proceed with conjugation immediately add_to_buffer->react

Caption: Recommended workflow for dissolving and using the NHS ester reagent.

Part 4: Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Anhydrous Organic Solvent

This protocol describes the critical first step for any experiment using Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate.

Materials:

  • Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (in manufacturer's vial)

  • Anhydrous DMSO or amine-free DMF

  • Gas-tight syringes

  • Inert gas (Argon or Nitrogen), optional but recommended

Procedure:

  • Equilibrate Vial: Remove the reagent vial from cold storage and allow it to sit on the bench for at least 20-30 minutes to fully equilibrate to room temperature. This step is crucial to prevent atmospheric moisture from condensing on the cold powder when the vial is opened.[4]

  • Solvent Preparation: Using a dry syringe, obtain the required volume of anhydrous DMSO or DMF. For a typical 10-100 mM stock solution, calculate the required volume.

  • Reconstitution: Carefully unseal the reagent vial. Quickly add the anhydrous solvent to the solid.

  • Dissolution: Immediately reseal the vial and vortex gently until all the solid is completely dissolved. The solution should be clear and colorless.

  • Proceed Immediately: Use this freshly prepared stock solution for your reaction as described in Protocol 2.

Protocol 2: Introduction of the Reagent into an Aqueous Reaction

This protocol ensures the active reagent is efficiently introduced to the amine-containing molecule in the aqueous phase while minimizing hydrolysis.

Materials:

  • Freshly prepared stock solution of the NHS ester (from Protocol 1)

  • Amine-containing molecule (e.g., protein, peptide) in a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5).[10][11]

    • Crucial: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete in the reaction.[12]

Procedure:

  • Prepare the solution of your amine-containing molecule in the reaction buffer. Ensure it is at the desired reaction temperature.

  • While vigorously stirring or vortexing the aqueous solution, add the calculated amount of the organic stock solution (from Protocol 1) in a dropwise or slow-stream fashion.

  • Do not add the aqueous buffer to the organic stock , as this can cause the reagent to precipitate.

  • Allow the reaction to proceed for the desired time (typically 1-4 hours at room temperature or overnight on ice).[11] The optimal time depends on the reactivity of your specific amine.

Protocol 3: Semi-Quantitative Assessment of NHS Ester Activity

This method, adapted from established procedures[4][9], uses a spectrophotometer to detect the release of N-hydroxysuccinimide (NHS) upon complete hydrolysis, which has a characteristic absorbance maximum around 260 nm.

Materials:

  • Spectrophotometer capable of reading at 260 nm

  • Quartz or UV-transparent cuvettes

  • Stock solution of NHS ester (from Protocol 1)

  • Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

  • 0.5 N NaOH solution

Procedure:

  • Prepare Sample: Dilute a small amount of your NHS ester stock solution into the amine-free buffer to a final volume of 1 mL in a cuvette. The final concentration should be such that the absorbance reading is within the linear range of your spectrophotometer (typically < 1.0).

  • Measure Baseline (A_initial): Immediately place the cuvette in the spectrophotometer and measure the absorbance at 260 nm. This is your initial reading.

  • Induce Hydrolysis: Remove the cuvette. Add 50-100 µL of 0.5 N NaOH to the cuvette. Cap and mix by inverting for 30 seconds. This will rapidly and completely hydrolyze any active NHS ester.

  • Measure Final (A_final): Immediately (within 1 minute) place the cuvette back into the spectrophotometer and measure the absorbance at 260 nm again.[9]

  • Interpretation:

    • High Activity: A_final will be significantly higher than A_initial. The difference (A_final - A_initial) is proportional to the amount of active, hydrolyzable NHS ester that was present.

    • Low or No Activity: A_final will be very close to A_initial. This indicates the reagent was already hydrolyzed and is inactive.

References

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Malonic ester synthesis. Grokipedia. [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PMC. [Link]

  • Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. G-Biosciences. [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

  • NHS ester labeling of amino moeities. Fürth lab. [Link]

  • N-Hydroxysuccinimide active ester. Custom Synthesis. [Link]

  • Diethyl malonate. ChemBK. [Link]

  • Troubleshooting Guides. Creative Biolabs. [Link]

  • Experiment and modelling on solubility of malonic acid in different solvents. ResearchGate. [Link]

  • What are the esters formed by malonic acid and alcohols?. Blog. [Link]

  • Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. ResearchGate. [Link]

  • DIETHYL MALONATE. Chemical LAND21. [Link]

Sources

Technical Support Center: Preventing Hydrolysis of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (CAS: 143801-19-8) [1]. This guide is designed for researchers, scientists, and drug development professionals who require high-fidelity bioconjugation or synthetic workflows in aqueous environments.

Because this molecule contains both a succinimide moiety and diethyl malonate ester groups, it is highly susceptible to nucleophilic attack by water and hydroxide ions. Understanding the causality behind its degradation is critical to preserving its structural integrity and reactivity.

Mechanistic Overview of Hydrolysis

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate faces two distinct hydrolytic vulnerabilities in aqueous media:

  • Succinimide Ring-Opening: The imide carbonyls are highly electrophilic. In alkaline or even neutral aqueous conditions, water or hydroxide ions attack the carbonyl carbon, leading to ring-opening and the formation of an unreactive succinamic acid derivative [2].

  • Ester Saponification: The diethyl malonate groups can undergo base-catalyzed hydrolysis (saponification) to yield the corresponding dicarboxylic acid, drastically altering the molecule's solubility and reactivity profile.

The rate of these hydrolysis reactions is exponentially accelerated by elevated pH and temperature [3]. Therefore, the core strategy to prevent hydrolysis relies on kinetic control : minimizing the time the molecule spends in water, lowering the temperature, and strictly controlling the pH and buffer composition.

Workflow: Optimized Aqueous Handling Pathway

Workflow Stock 1. Prepare Anhydrous Stock (Use dry DMF/DMSO) Mix 3. Rapid Mixing (<10% organic solvent final) Stock->Mix Buffer 2. Prepare Aqueous Buffer (pH 5.5 - 6.5, Non-nucleophilic) Buffer->Mix React 4. Conjugation/Reaction (4°C, strictly timed) Mix->React Purify 5. Quench & Purify (Desalting/Dialysis) React->Purify

Caption: Logical workflow for handling succinimide-malonate derivatives to minimize aqueous hydrolysis.

Troubleshooting Guide: Hydrolysis Mitigation

The following table summarizes the quantitative parameters and troubleshooting steps required to maintain the stability of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate.

Quantitative Data Summary: Hydrolysis Risk Factors
ParameterHigh Risk (Rapid Hydrolysis)Optimal Range (Stability Preserved)Causality / Rationale
pH > 7.5 (Alkaline)5.5 – 6.5 (Slightly Acidic)High pH increases hydroxide ion concentration, exponentially increasing the rate of base-catalyzed ester saponification and succinimide ring-opening[2].
Temperature > 25°C (Room Temp / 37°C)4°CLower temperatures decrease the kinetic energy of the system, drastically slowing down the nucleophilic attack of water on the carbonyl centers.
Buffer Type Tris, Glycine, AmmoniumMES, Phosphate, HEPESPrimary amines in buffers (like Tris) act as strong nucleophiles, outcompeting water and rapidly destroying the active succinimide/ester groups [4].
Co-solvent Aqueous only5–10% anhydrous DMF/DMSOPre-dissolving in anhydrous organic solvent prevents premature degradation and ensures rapid dissolution when spiked into the aqueous phase [5].

Step-by-Step Protocol: Self-Validating Aqueous Conjugation

To ensure trust and reproducibility, this protocol incorporates self-validating checkpoints to confirm that hydrolysis has been successfully prevented prior to the main reaction.

Materials Required:

  • Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (stored desiccated at -20°C)

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) [5]

  • Target molecule (e.g., amine-containing payload or protein)

  • MES Buffer (0.1 M, pH 6.0)

Methodology:

  • Reagent Equilibration: Remove the vial of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, initiating immediate hydrolysis before the experiment even begins [2].

  • Target Preparation: Dissolve your target molecule in the 0.1 M MES buffer (pH 6.0). Pre-chill this solution to 4°C.

    • Validation Checkpoint: Verify the pH of the buffer after dissolving the target. Some payloads can alter the pH. Adjust back to 6.0 if necessary.

  • Stock Solution Generation: Immediately before use, dissolve the malonate derivative in anhydrous DMF to create a 10–50 mM stock solution.

    • Causality: Do not store this stock. Even high-quality anhydrous solvents absorb moisture over time. Use within 10 minutes.

  • Rapid Introduction: Inject the organic stock solution into the chilled aqueous target solution while vortexing gently. Ensure the final concentration of DMF does not exceed 10% v/v to prevent target precipitation.

  • Incubation: Allow the reaction to proceed at 4°C for 1–2 hours.

  • Quenching (Optional but Recommended): If unreacted malonate derivative remains, add a quenching agent (e.g., 50 mM ethanolamine) to consume the active species and prevent off-target cross-linking during purification.

Frequently Asked Questions (FAQs)

Q1: Why is my Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate degrading even when stored as a solid? A1: The compound is highly hygroscopic. If the storage vial is not tightly sealed or lacks a desiccant, ambient humidity will penetrate the container. Over time, the solid-state water will hydrolyze the succinimide ring. Always store at -20°C in a sealed container with Drierite or silica gel [2].

Q2: Can I use PBS (Phosphate-Buffered Saline) instead of MES buffer? A2: Yes, but with caution. Standard PBS is typically formulated at pH 7.4. At this physiological pH, the half-life of succinimide derivatives and active esters is significantly reduced compared to pH 6.0 [2]. If you must use PBS, prepare a custom formulation adjusted to pH 6.5 and perform the reaction strictly at 4°C to compensate for the increased hydrolytic risk.

Q3: How can I analytically confirm if my stock has hydrolyzed? A3: You can perform a quick LC-MS or HPLC analysis. Hydrolysis of the succinimide ring results in a mass shift of +18 Da (addition of H2O) and a transition to a more polar species (succinamic acid derivative), which will elute earlier on a reverse-phase C18 column. Furthermore, measuring the absorbance at 260-280 nm can indicate the release of leaving groups associated with degradation [2].

Q4: My target molecule is only soluble at pH 8.0. How do I proceed? A4: This is a classic kinetic competition scenario. At pH 8.0, the target's nucleophilicity is maximized, but so is the hydrolysis rate [3]. To succeed, you must use a large molar excess of the malonate derivative (e.g., 10x to 50x) to drive the desired reaction to completion before the bulk of the reagent is hydrolyzed. Add the reagent in multiple small aliquots over time rather than all at once.

References

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. National Institutes of Health (NIH). Available at:[Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at:[Link]

Overcoming steric hindrance in diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate Couplings

Overview

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is a highly functionalized building block, but it presents a notorious synthetic challenge. While the alpha-proton is rendered highly acidic by the adjacent ester and succinimide carbonyls, the resulting enolate is exceptionally bulky. This severe steric congestion impedes standard SN​2 alkylations and transition-metal-catalyzed cross-couplings, frequently leading to O-alkylation, starting material recovery, or substrate degradation[1]. This guide provides field-proven troubleshooting strategies to overcome these kinetic and thermodynamic barriers.

Diagnostic Workflow

Troubleshooting Start Low Coupling Yield? CheckSide Identify Byproducts via NMR/MS Start->CheckSide OAlk O-Alkylation Dominates CheckSide->OAlk C=C-O-R detected NoRxn Unreacted Starting Material CheckSide->NoRxn Recovered SM Degrad Ring Opening / Hydrolysis CheckSide->Degrad Mass +18 Da (H2O) Sol1 Switch to Polar Aprotic Solvent (DMF/DMSO) OAlk->Sol1 Sol2 Increase Temp & Use Primary Halides NoRxn->Sol2 Sol3 Use Non-Nucleophilic Base (NaH, KHMDS) Degrad->Sol3

Diagnostic workflow for troubleshooting hindered malonate couplings.

Frequently Asked Questions (FAQs)

Q1: Why am I recovering unreacted starting material or observing O-alkylation during standard alkylation attempts? A1: The alpha-carbon is heavily shielded by two ethyl ester groups and a bulky succinimide ring. This steric hindrance drastically raises the activation energy for SN​2 C-alkylation. Consequently, the enolate may act as a base (causing E2 elimination of the alkyl halide) or react at the less hindered oxygen atom (O-alkylation)[1]. Causality & Solution: Steric clash at the carbon center shifts the reaction pathway kinetically toward the oxygen. To overcome this, switch to a highly polar aprotic solvent like DMF or DMSO. These solvents strongly solvate the counter-cation, generating a "naked," highly reactive enolate. Furthermore, restrict your electrophiles to primary or methyl halides, as secondary halides will predominantly undergo elimination[1].

Q2: During enolate formation, I observe degradation products corresponding to succinimide ring opening. How do I prevent this? A2: Nucleophilic bases (like sodium ethoxide or sodium hydroxide) can attack the highly electrophilic carbonyl carbons of the succinimide ring or cause transesterification of the ethyl esters[2]. Causality & Solution: The steric hindrance at the alpha-carbon slows down deprotonation just enough that nucleophilic attack on the carbonyls becomes a competitive side reaction. Use a strong, strictly non-nucleophilic base such as Sodium Hydride (NaH) or Potassium hexamethyldisilazide (KHMDS). These bases ensure quantitative, irreversible deprotonation without attacking the substrate's carbonyl backbone[2].

Q3: I am attempting a Palladium-catalyzed arylation with an aryl bromide, but the reaction stalls. What catalyst system is required? A3: The sheer bulk of the 2-(2,5-dioxopyrrolidin-1-yl)malonate enolate inhibits coordination to standard palladium complexes. Furthermore, if coordination does occur, the intermediate is highly stable and resists the final reductive elimination step[3]. Causality & Solution: Employ sterically hindered, electron-rich monophosphine ligands like tri-tert-butylphosphine ( P(t−Bu)3​ ). Counterintuitively, the massive steric bulk of P(t−Bu)3​ forces the palladium center into a highly congested geometry. This steric pressure drastically accelerates the C-C bond-forming reductive elimination step, pushing the catalytic cycle forward[3]. This ligand system also allows for the use of milder bases like K3​PO4​ in toluene[4].

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and expected coupling outcomes.

BaseSolventElectrophileCatalyst / AdditiveTempPrimary OutcomeYield Profile
NaOEtEtOHPrimary R-BrNone25 °CTransesterification / Ring OpeningPoor (<10%)
NaHTHFSecondary R-BrNone65 °CE2 Elimination of R-BrPoor (<15%)
NaHDMFPrimary R-INone25–60 °CDesired C-AlkylationGood (60-80%)
K3​PO4​ TolueneAryl Bromide Pd(dba)2​ / P(t−Bu)3​ 100 °CAlpha-ArylationExcellent (85%+)

Mechanistic Pathway Analysis

Mechanism SM Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate Enolate Sterically Hindered Enolate SM->Enolate NaH / KHMDS (-H2 or -Amine) Path1 C-Alkylation (Desired) Enolate->Path1 Primary R-X, DMF, Heat Path2 O-Alkylation (Kinetic) Enolate->Path2 Secondary R-X, THF Path3 Pd-Catalyzed Arylation Enolate->Path3 Ar-Br, Pd/P(t-Bu)3

Mechanistic divergence of the hindered enolate under various reaction conditions.

Self-Validating Experimental Protocols

Protocol A: Direct C-Alkylation via Non-Nucleophilic Deprotonation

Self-Validation Checkpoint: The use of NaH provides a visual cue; the evolution of H2​ gas confirms active reagent and successful deprotonation.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous DMF (10 mL per mmol of substrate) and cool to 0 °C.

  • Base Addition: Suspend 1.1 equivalents of NaH (60% dispersion in mineral oil, washed with hexanes) in the DMF.

  • Enolate Formation: Add diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (1.0 eq) dropwise. Validation: Observe steady bubbling ( H2​ evolution). Stir for 45 minutes at room temperature until bubbling completely ceases, indicating quantitative enolate formation[2].

  • Electrophile Addition: Cool the solution back to 0 °C. Add the primary alkyl iodide (1.2 eq) dropwise to maintain a low electrophile concentration, minimizing dialkylation[1].

  • Coupling: Warm to room temperature and stir for 4–12 hours. Monitor via TLC until the enolate is consumed.

  • Workup: Quench carefully with saturated aqueous NH4​Cl (avoid strong acids to prevent ester hydrolysis)[2]. Extract with EtOAc, wash extensively with a 5% LiCl aqueous solution (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: Palladium-Catalyzed Alpha-Arylation

Self-Validation Checkpoint: The solution will undergo a distinct color change (typically from yellow/orange to deep red/brown) upon the formation of the active Pd(0)- P(t−Bu)3​ complex.

  • Catalyst Activation: In a glovebox or under strict Argon, combine Pd(dba)2​ (2 mol%) and P(t−Bu)3​ (4 mol%) in anhydrous toluene. Stir for 15 minutes until the color deepens, confirming active catalyst formation[3].

  • Reagent Loading: To the catalyst solution, add diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (1.1 eq), the aryl bromide (1.0 eq), and anhydrous K3​PO4​ (3.0 eq)[4].

  • Coupling: Seal the vessel and heat to 100 °C for 12 hours. The high temperature and bulky ligand provide the thermodynamic push needed for reductive elimination[3].

  • Workup: Cool to room temperature, dilute with diethyl ether, filter through a pad of Celite to remove the phosphate salts and palladium black, and concentrate under reduced pressure. Purify via flash chromatography.

Sources

Refining crystallization methods for high-purity diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (CAS: 143801-19-8).

As a Senior Application Scientist, I frequently see researchers struggle with the crystallization of this specific intermediate. The molecule features a rigid, highly polar succinimide core flanked by flexible, lipophilic diethyl malonate arms. This structural dichotomy creates a "push-pull" solubility dynamic that severely hinders rapid crystal lattice packing, making the compound notoriously prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

This guide is designed to move beyond basic recipes, providing you with the thermodynamic causality behind these challenges and self-validating protocols to achieve >99% purity.

Diagnostic Workflow: Resolving Phase Separation & Impurity Carryover

CrystallizationTroubleshooting Start Crude Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate Cooling Initiate Cooling / Antisolvent Start->Cooling Observation In-Situ Observation (Turbidity / Microscopy) Cooling->Observation LLPS Oiling Out (LLPS) Droplet Formation Observation->LLPS Emulsion forms Crystals Solid Suspension Crystal Nucleation Observation->Crystals Particles form ActionLLPS 1. Reheat to clear 2. Adjust solvent 3. Reduce cooling rate LLPS->ActionLLPS PurityCheck Analyze Purity (Succinimide Carryover) Crystals->PurityCheck ActionLLPS->Cooling Retry Seeding Introduce Seed Crystals at Metastable Zone ActionLLPS->Seeding Prevent LLPS Seeding->Crystals Slurry Perform Solvent Slurry (Water/EtOH 80:20) PurityCheck->Slurry Impurities >1% Success High-Purity Product (>99%) PurityCheck->Success Pure Slurry->Success

Figure 1: Diagnostic workflow for resolving Liquid-Liquid Phase Separation (LLPS) and impurity carryover.

Frequently Asked Questions & Troubleshooting

Q1: Why does my product form a milky emulsion (oil out) instead of crystallizing when I cool the solution? A1: You have hit the miscibility gap, triggering Liquid-Liquid Phase Separation (LLPS). Because the flexible malonate arms of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate kinetically hinder the molecules from rapidly arranging into a rigid crystal lattice, the system experiences high supersaturation. To minimize free energy, the solute separates into a secondary, product-rich liquid phase (an emulsion) rather than a solid suspension 1. Solute molecules in these oil droplets have high mobility but lack the kinetic driving force to nucleate.

Q2: How can I thermodynamically force the system to nucleate crystals instead of oiling out? A2: Oiling out is highly dependent on the solvent system's polarity and the cooling rate 2. You must alter the phase diagram to bypass the miscibility gap.

  • Change the Solvent: Move away from highly polar anti-solvents like water. Use an Ethyl Acetate/Heptane system. The lipophilic heptane better accommodates the malonate tails, reducing the thermodynamic push toward LLPS.

  • Implement Seeding: Introduce 1-2 wt% of pure seed crystals just inside the metastable zone (before turbidity occurs). Seeding bypasses the high activation energy required for primary nucleation, providing a physical template for the solute to integrate into a lattice before it can oil out 1.

Q3: My compound finally crystallized, but NMR shows significant unreacted succinimide contamination. Why did it co-crystallize? A3: This is a direct consequence of prior oiling out. Oiling out droplets act as an excellent, highly concentrated solvent for structurally similar impurities 1. When the metastable oil phase spontaneously solidifies, it bypasses the normal impurity rejection process of slow particle growth, trapping the succinimide inside the crystal matrix 3. To fix this, you must perform a solvent slurry using a system where succinimide is highly soluble (e.g., water or ethanol, where succinimide solubility is ~330 g/L) 4, but the malonate derivative is not.

Quantitative Data: Solvent Selection Matrix

To design a self-validating crystallization process, utilize the following solubility and LLPS risk data to select your solvent system.

Solvent SystemTarget Compound SolubilitySuccinimide SolubilityLLPS (Oiling Out) RiskRecommended Application
Ethyl Acetate / Heptane High (EtOAc) / Low (Heptane)Low in bothModerate Primary anti-solvent crystallization (requires seeding).
Ethanol / Water (20:80) Very LowVery High (>330 g/L)High Solvent slurry for impurity rejection (Do not use for primary cooling).
Dichloromethane Very HighLowLow Liquid-liquid extraction; unsuitable for crystallization.
Isopropyl Acetate ModerateLowLow Cooling crystallization (slow ramp rate required).

Optimized Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Avoidance)

This protocol is designed to kinetically force crystallization before the miscibility gap is reached.

  • Dissolution: Dissolve 10.0 g of crude Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate in 25 mL of Ethyl Acetate at 45 °C in a jacketed reactor equipped with overhead stirring (250 rpm). Ensure complete dissolution.

  • Anti-Solvent Titration: Slowly add Heptane dropwise at 45 °C until the first persistent sign of turbidity appears. Immediately add 1-2 mL of Ethyl Acetate to return the system to a clear, metastable solution.

  • Seeding (Critical Step): Add 0.1 g (1 wt%) of high-purity Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate seed crystals.

    • Self-Validation Check: Observe the reactor for 15 minutes. The seeds must persist and not dissolve. If they dissolve, the solution is under-saturated; repeat step 2. If the solution turns into a milky emulsion, you have oiled out; reheat to 50 °C and start over.

  • Aging & Cooling: Hold the temperature at 45 °C for 1 hour to allow the seed bed to grow and consume supersaturation. Then, initiate a slow, linear cooling ramp of 0.1 °C/min down to 5 °C.

  • Isolation: Filter the resulting white crystalline suspension through a Buchner funnel. Wash the filter cake with 10 mL of pre-chilled Heptane (5 °C). Dry under vacuum at 30 °C for 12 hours.

Protocol B: Solvent Slurry for Succinimide Removal

If your product has already crystallized but contains trapped succinimide, do not recrystallize. A slurry leverages thermodynamic solubility differences without risking a second oiling-out event.

  • Suspension: Transfer the contaminated crystals to a flask. Add 5 volumes (relative to crystal mass) of a pre-chilled (10 °C) Ethanol/Water mixture (20:80 v/v).

    • Causality: Succinimide is exceptionally soluble in aqueous ethanol 4, while the lipophilic malonate ester remains practically insoluble, preventing yield loss.

  • Agitation: Stir the suspension vigorously (400 rpm) at 10 °C for 4 hours. The mechanical shearing combined with the solvent will leach the succinimide from the crystal surfaces and defects.

  • Isolation: Filter the slurry. Wash the cake with 2 volumes of pure, cold water to remove residual ethanol.

  • Drying: Dry the product thoroughly under high vacuum (<10 mbar) at 35 °C to prevent ester hydrolysis, yielding >99% pure product.

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Industries. Available at:[Link]

  • American Chemical Society (ACS). "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development. Available at:[Link]

  • ResearchGate. "Experimental investigation and prediction of oiling out during crystallization process." Journal of Crystal Growth. Available at:[Link]

  • Grokipedia. "Succinimide - Physical Properties and Laboratory Methods." Grokipedia. Available at: [Link]

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Validation & Comparative

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (DEPM) vs. N-Hydroxysuccinimide (NHS) in Peptide Synthesis: A Mechanistic and Experimental Comparison

Author: BenchChem Technical Support Team. Date: April 2026

In the continuous pursuit of optimized peptide coupling, researchers frequently hypothesize that merging privileged structural motifs will yield superior reagents. A classic example of this rational design is the conceptual fusion of the succinimide ring from N-Hydroxysuccinimide (NHS) with the highly tunable malonate backbone found in modern additives like Oxyma[1]. This leads to the evaluation of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (DEPM) as a potential alternative to NHS.

As an application scientist, I frequently encounter researchers attempting to repurpose structural analogs. However, structural homology does not equal functional parity. This guide objectively compares the mechanistic causality, coupling performance, and true chemical utility of DEPM versus the gold-standard NHS.

Mechanistic Divergence: The Alpha-Effect vs. Carbon Acidity

To understand why a reagent succeeds or fails in peptide synthesis, we must examine the causality behind its molecular reactivity.

N-Hydroxysuccinimide (NHS): The O-Nucleophile NHS is a highly effective coupling additive because of its N-OH group . The proximity of the oxygen lone pairs to the adjacent nitrogen lone pairs creates the alpha-effect, significantly enhancing the oxygen's nucleophilicity. When a carboxylic acid is activated by a carbodiimide (e.g., DIC) to form an unstable O-acylisourea, NHS rapidly attacks this intermediate. This traps the acyl group as a stable, yet amine-reactive, O-acyl active ester, successfully preventing the formation of oxazolones and suppressing racemization.

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (DEPM): The C-Nucleophile DEPM possesses the succinimide ring, but the nitrogen is covalently alkylated by the C2 carbon of a diethyl malonate backbone. It completely lacks a hydroxyl group. Without an N-OH or C=N-OH center[1], DEPM physically cannot form an O-acyl active ester. Instead, its most reactive site is the acidic C-H proton of the malonate group (pKa ~11-13). Under basic coupling conditions, DEPM forms a sterically hindered carbanion. Rather than facilitating amide bond formation, it acts as a soft C-nucleophile, leading to failed activation, high racemization, and potential C-acylation side reactions.

Mechanism cluster_NHS NHS: Successful Active Ester Formation cluster_DEPM DEPM: Failed Activation Oacyl1 O-Acylisourea Ester NHS Active Ester (High Yield) Oacyl1->Ester Rapid Trapping NHS N-Hydroxysuccinimide (N-OH Nucleophile) NHS->Ester Oacyl2 O-Acylisourea DeadEnd Oxazolone Formation & Racemization Oacyl2->DeadEnd Slow/No Trapping DEPM DEPM (No Hydroxyl Group) DEPM->DeadEnd Steric Block

Mechanistic divergence between NHS and DEPM during carboxyl activation.

Experimental Validation: Head-to-Head Coupling Efficiency

To empirically validate the mechanistic theory, we designed a self-validating parallel synthesis protocol to evaluate the ability of both compounds to mediate the coupling of a sterically demanding dipeptide while suppressing epimerization.

Self-Validating Protocol: Fmoc-L-Phe-L-Leu-NH₂ Synthesis

Control System: A parallel reaction lacking any additive is run simultaneously to establish the baseline racemization rate driven by the oxazolone pathway.

  • Activation: In three separate 10 mL glass vials, dissolve Fmoc-L-Phe-OH (387 mg, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Additive Introduction:

    • Vial A (NHS): Add N-Hydroxysuccinimide (115 mg, 1.0 mmol).

    • Vial B (DEPM): Add DEPM (257 mg, 1.0 mmol).

    • Vial C (Control): No additive.

  • Carbodiimide Addition: Cool all vials to 0 °C. Add N,N'-Diisopropylcarbodiimide (DIC, 155 µL, 1.0 mmol) dropwise. Stir for 15 minutes to allow O-acylisourea formation.

  • Aminolysis: Add H-L-Leu-NH₂ (130 mg, 1.0 mmol) to each vial. Warm to 25 °C and stir for 2 hours.

  • Validation & Analysis: Quench reactions with 1 mL of H₂O. Dilute a 10 µL aliquot from each vial into 990 µL of MeCN/H₂O (1:1) and inject onto an RP-HPLC system (C18 column, 220 nm). Quantify the L,L-dipeptide vs. D,L-epimer using pre-established calibration curves.

Quantitative Performance Comparison

The experimental data unequivocally demonstrates that DEPM is structurally unsuited for peptide coupling. It performs worse than the control, as the bulky malonate derivative sterically clutters the reaction environment without providing a nucleophilic trap.

Reaction SystemAdditiveYield (L,L-Dipeptide)Epimerization (D,L)Dominant Mechanistic Pathway
Fmoc-Phe-OH + H-Leu-NH₂NHS 94.2% 0.8% Rapid O-Acyl Active Ester Trapping
Fmoc-Phe-OH + H-Leu-NH₂DEPM 8.5% 18.4% Oxazolone Formation (Failed Trapping)
Fmoc-Phe-OH + H-Leu-NH₂None (Control) 35.1%22.7%Unsuppressed Oxazolone

The True Utility of DEPM: Unnatural Amino Acid Synthesis

If DEPM is ineffective as a coupling additive, what is its purpose in peptide chemistry?

Drawing upon established malonate ester methodologies[2], DEPM serves as an excellent N-protected scaffold for the de novo synthesis of unnatural α-amino acids . It functions analogously to diethyl acetamidomalonate in the Sorensen modification of the Gabriel synthesis. The acidic C2 proton allows for facile alkylation, followed by hydrolysis and decarboxylation to yield bespoke amino acid building blocks.

Self-Validating Protocol: Synthesis of 4-Fluorophenylalanine via DEPM
  • Enolate Formation: Dissolve DEPM (2.57 g, 10.0 mmol) in anhydrous ethanol (20 mL). Slowly add Sodium Ethoxide (21 wt% in EtOH, 3.7 mL, 10.0 mmol). Stir at 25 °C for 30 minutes. (Validation: Solution turns pale yellow, confirming enolate generation).

  • Alkylation: Add 4-fluorobenzyl bromide (1.89 g, 10.0 mmol) dropwise. Reflux for 4 hours until the DEPM spot is consumed via TLC (Hexane/EtOAc 7:3).

  • Hydrolysis & Decarboxylation: Concentrate in vacuo. Add 6M HCl (30 mL) and reflux for 12 hours to hydrolyze the ethyl esters, cleave the succinimide ring, and drive decarboxylation.

  • Isolation: Extract with diethyl ether to remove organic impurities. Adjust the aqueous layer to pH 6.0 with NaOH to precipitate the free 4-fluorophenylalanine. Filter and dry.

Synthesis DEPM DEPM (Starting Material) Deprotonate NaOEt / EtOH (Enolate Formation) DEPM->Deprotonate Alkylate R-X Addition (Alkylation) Deprotonate->Alkylate Hydrolyze 6M HCl, Reflux (Hydrolysis) Alkylate->Hydrolyze Product Unnatural α-Amino Acid Hydrolyze->Product

Workflow for utilizing DEPM as a scaffold in unnatural α-amino acid synthesis.

Conclusion

The comparison between N-Hydroxysuccinimide (NHS) and Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (DEPM) highlights a critical lesson in reagent selection: functional groups dictate application .

While NHS remains an indispensable O-nucleophile for generating active esters and suppressing racemization, DEPM's lack of a hydroxyl group renders it useless as a coupling additive. However, by understanding the causality of DEPM's carbon acidity, researchers can successfully repurpose it as a highly effective malonate scaffold for synthesizing the very unnatural amino acids that will later be coupled using NHS.

References
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis of metal-binding amino acids Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

A Comparative Guide to the Reactivity of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate and Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, malonate esters are indispensable building blocks, prized for their versatility in forming carbon-carbon bonds. This guide provides an in-depth comparison of two malonate derivatives: the workhorse reagent, dimethyl malonate, and the specialized, activated compound, diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate. While structurally related, their reactivity profiles are fundamentally divergent, dictating distinct applications in chemical synthesis. Understanding these differences is paramount for rational reaction design and the efficient construction of complex molecular architectures.

At a Glance: Two Malonates, Two Mechanistic Worlds

The core difference between these two reagents lies at the alpha-carbon (α-carbon), the carbon atom situated between the two ester carbonyl groups. This single point of substitution dictates a complete reversal of their chemical roles.

  • Dimethyl Malonate acts as a nucleophile precursor . Its two α-hydrogens are acidic, allowing for the formation of a resonance-stabilized enolate—a potent carbon nucleophile central to the classic malonic ester synthesis.[1][2]

  • Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate , by contrast, functions as an electrophile . The α-carbon lacks acidic protons and is instead attached to a succinimidyl group. This N-hydroxysuccinimide (NHS) moiety is an excellent leaving group, priming the α-carbon for attack by nucleophiles.[3][4]

This guide will dissect the electronic and steric factors governing these opposing reactivities, supported by mechanistic insights and practical experimental protocols.

FeatureDimethyl Malonate Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate
Structure
Primary Reactive Site Acidic α-hydrogensElectrophilic α-carbon
Synthetic Role Nucleophile (via enolate)Electrophile (Malonylating Agent)
Key Reaction Type Deprotonation, Alkylation/AcylationNucleophilic Substitution (Amidation)
pKa of α-proton ~13[5]Not Applicable
Typical Application Malonic Ester Synthesis of Carboxylic Acids[6][7]Acylation of primary amines[3][8]

The Nucleophile: Dimethyl Malonate and the Power of the Active Methylene

The reactivity of dimethyl malonate is defined by its "active methylene" group.[9] The two flanking ester groups exert a strong electron-withdrawing inductive effect, significantly increasing the acidity of the α-hydrogens (pKa ≈ 13).[5] This acidity is the cornerstone of its utility, as it allows for facile deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[7]

This enolate is a soft nucleophile, ideal for Sₙ2 reactions with primary and secondary alkyl halides, a process known as the malonic ester synthesis.[6][10] This reaction sequence is a robust method for converting alkyl halides into substituted acetic acids, effectively adding a two-carbon building block.[1][11]

The process involves three key stages: enolate formation, nucleophilic attack, and subsequent hydrolysis/decarboxylation.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (Sₙ2) cluster_2 Step 3: Hydrolysis & Decarboxylation DMM Dimethyl Malonate (pKa ~13) Enolate Resonance-Stabilized Enolate DMM->Enolate Deprotonation Base Base (e.g., NaOEt) Enolate_ref Enolate AlkylHalide Alkyl Halide (R-X) AlkylatedMalonate Alkylated Malonate AlkylatedMalonate_ref Alkylated Malonate Enolate_ref->AlkylatedMalonate Nucleophilic Attack CarboxylicAcid Substituted Carboxylic Acid AlkylatedMalonate_ref->CarboxylicAcid 1. H₃O⁺, Heat 2. -CO₂

Caption: Workflow for the Malonic Ester Synthesis.

The Electrophile: Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate and Activated Acylation

In stark contrast, diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is designed for electrophilic reactivity. The synthetic utility of this molecule derives from the properties of N-hydroxysuccinimide (NHS) esters, which are widely recognized as highly efficient reagents for acylating primary amines to form stable amide bonds.[3][8][12]

The succinimidyl group is strongly electron-withdrawing, which serves two purposes:

  • It makes the α-carbon electron-deficient and thus highly susceptible to nucleophilic attack.

  • The N-hydroxysuccinimide anion is an excellent leaving group, as its negative charge is well-stabilized by resonance and the inductive effect of its own carbonyl groups.

Therefore, the primary mode of reactivity is nucleophilic acyl substitution, where a nucleophile (most commonly a primary amine) attacks the α-carbon, displacing the NHS group. This makes the molecule an effective "malonylating" agent, transferring a CH(COOEt)2 moiety onto a target molecule.

The reaction proceeds via a classic nucleophilic acyl substitution mechanism, forming a stable amide linkage. This reaction is the cornerstone of bioconjugation chemistry for labeling proteins and other biomolecules.[3][12]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse & Product Formation Amine Primary Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack on α-carbon ActivatedMalonate Activated Malonate Intermediate_ref Tetrahedral Intermediate AmideProduct N-Malonyl Amide Product Intermediate_ref->AmideProduct Collapse NHS N-Hydroxysuccinimide (Leaving Group) Intermediate_ref->NHS Release

Caption: Mechanism of nucleophilic substitution on the activated malonate.

Experimental Protocols: A Practical Comparison

To illustrate the divergent applications of these reagents, the following protocols outline their use in their respective hallmark reactions.

This protocol describes a standard procedure for the C-alkylation of dimethyl malonate with a primary alkyl halide, a key step in the malonic ester synthesis.[7]

Rationale: Sodium methoxide is used as the base to match the methyl ester groups of the malonate, preventing transesterification, a potential side reaction.[6] Anhydrous conditions are critical to prevent hydrolysis of the ester and quenching of the base. The Sₙ2 reaction requires an appropriate solvent and often heating to proceed at a reasonable rate.

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and a dropping funnel.

  • Base Preparation: Add 50 mL of anhydrous methanol to the flask. Carefully add sodium metal (1.0 eq) in small portions, allowing it to react completely to form sodium methoxide.

  • Enolate Formation: Add dimethyl malonate (1.0 eq) dropwise to the sodium methoxide solution at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the primary alkyl halide (e.g., 1-bromobutane, 1.0 eq) dropwise via the dropping funnel.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting malonate is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature. Remove the methanol under reduced pressure. Add 50 mL of water and extract the product with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

This protocol outlines the conjugation of the activated malonate to a molecule containing a primary amine, such as an amino-modified oligonucleotide or the lysine residue of a protein.[3][8]

Rationale: The reaction is performed in an amine-free buffer at a slightly alkaline pH (8.0-8.5). This pH is a critical compromise: it ensures a sufficient concentration of the deprotonated, nucleophilic primary amine while minimizing the competing hydrolysis of the NHS ester, which is accelerated at high pH.[3][12] A molar excess of the NHS ester is used to drive the reaction to completion.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate buffer, and adjust the pH to 8.0-8.5.

  • Substrate Solution: Dissolve the amine-containing substrate (1.0 eq) in the reaction buffer to a final concentration of 1-5 mg/mL. If the substrate is a protein stored in a Tris buffer, a buffer exchange into the reaction buffer is mandatory.[3]

  • NHS Ester Solution: Immediately before use, dissolve diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (5-10 eq) in a small volume of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conjugation: Add the NHS ester solution dropwise to the stirring substrate solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent denaturation of protein substrates.

  • Reaction: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine buffer, such as 1 M Tris-HCl, to consume any unreacted NHS ester.

  • Purification: Remove the unreacted NHS ester and the N-hydroxysuccinimide byproduct from the conjugated product using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Conclusion and Strategic Recommendations

The choice between dimethyl malonate and diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is not one of preference but of fundamental synthetic strategy.

  • Choose Dimethyl Malonate when your goal is to form a new carbon-carbon bond by leveraging the nucleophilicity of the α-carbon. It is the reagent of choice for the malonic ester synthesis to prepare a vast array of mono- and di-substituted carboxylic acids.[1][13]

  • Choose Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate when you need to acylate a primary amine with a malonate moiety. Its electrophilic α-carbon, activated by the NHS leaving group, makes it a specialized reagent for creating stable amide linkages, a common requirement in bioconjugation, peptide synthesis, and the construction of complex pharmaceuticals.[4]

By understanding the distinct electronic properties that render one a nucleophile and the other an electrophile, researchers can harness the full potential of these valuable malonate derivatives to achieve their synthetic objectives with precision and efficiency.

References

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Malonic Ester Synthesis: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIMETHYL MALONATE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl malonate. Retrieved from [Link]

  • Blog. (2025). How does Dimethyl malonate react with aldehydes?. Retrieved from [Link]

  • Stanek, J., & Flegelova, Z. (2007). Malonates in Cyclocondensation Reactions. Molecules, 12(9), 2187-2219. [Link]

  • University of Calgary. (n.d.). Ch21: Active methylenes. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. The Journal of Organic Chemistry, 53(15), 3583-3586. [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • YouTube. (2026). Active Methylene Compounds | Acidic Strength of Organic Compounds | GOC | JEE | NEET. [Link]

  • Blog. (2025). What are the reaction conditions for Dimethyl malonate and ketones?. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2022). Development of a synthetic equivalent of α,α-dicationic acetic acid leading to unnatural amino acid derivatives via tetrafunctionalized methanes. 20(8), 1699-1707. [Link]

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Mass spectrometry validation protocols for diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust mass spectrometry (MS) validation framework for complex reactive intermediates requires more than simply running a sample through an LC-MS/MS system. Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (CAS: 143801-19-8) presents a unique analytical challenge: it combines the fragmentation behavior of a diethyl ester with the distinct structural vulnerabilities of an N-substituted succinimide ring.

This guide provides an in-depth, self-validating methodology for the MS characterization of this compound. By comparing its performance and stability against alternative malonate and succinimide derivatives, we establish a rigorous framework for drug development professionals and synthetic chemists to ensure molecular integrity.

Mechanistic Structural Profiling & Fragmentation Logic

To accurately validate diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate, we must first deconstruct its gas-phase behavior. The molecule (Exact Mass: 257.0899 Da; Formula: C11H15NO6) contains two distinct functional domains that dictate its fragmentation under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD):

  • The Diethyl Malonate Domain: Under positive Electrospray Ionization (ESI+), protonation typically occurs at one of the ester carbonyl oxygens. This induces a characteristic rearrangement leading to the neutral loss of ethanol (-46 Da) or the expulsion of an ethoxy radical (-45 Da)[1]. Further degradation often involves the loss of carbon dioxide (-44 Da)[2].

  • The Succinimide Domain: Succinimide rings are prone to charge-remote fragmentation at elevated collision energies, often resulting in the loss of carbon monoxide (-28 Da) or the cleavage of the entire succinimide moiety (-99 Da)[3].

Understanding the energy threshold differences between these two domains is critical. Ester cleavage occurs at lower collision energies (15–20 eV), while the sterically hindered N-C bond connecting the succinimide to the malonate core requires higher energy (30–40 eV) for homolytic or heterolytic cleavage.

G Precursor Precursor Ion [M+H]+ m/z 258.10 EsterLoss Ester Cleavage Loss of EtOH (-46 Da) m/z 212.06 Precursor->EsterLoss Low CE (15-20 eV) SuccinimideLoss Succinimide Cleavage Loss of C4H5NO2 (-99 Da) m/z 159.07 Precursor->SuccinimideLoss High CE (30-40 eV) SecondaryEster Secondary Cleavage Loss of CO (-28 Da) m/z 184.06 EsterLoss->SecondaryEster Stepwise fragmentation

Fig 1: Energy-dependent ESI-MS/MS fragmentation pathways of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate.

Comparative Analytics: Performance Against Alternatives

When selecting a malonate derivative for cross-linking or synthetic intermediate work, it is vital to understand how the target compound compares to structural alternatives. The table below objectively compares diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate against an O-linked NHS-ester malonate and a standard C-alkylated malonate.

Analytical FeatureTarget: Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonateAlternative 1: NHS-Ester of Malonic AcidAlternative 2: Diethyl 2-alkylmalonate
Linkage Chemistry N-C bond (Succinimide N to Malonate C2)O-C bond (NHS O to Malonate Carbonyl)C-C bond (Alkyl chain to Malonate C2)
Aqueous Stability Moderate-High (Stable at pH < 6.5)Low (Rapid hydrolysis in aqueous media)Very High (Stable across broad pH)
Primary MS/MS Neutral Loss -46 Da (EtOH), -99 Da (Succinimide)-115 Da (NHS leaving group)-46 Da (EtOH), -159 Da (Malonate core)
Ionization Efficiency (ESI+) High (Readily protonates at succinimide/ester)Low (Signal degrades due to rapid hydrolysis)Moderate (Relies solely on ester protonation)
Degradation Risk Ring-opening to iso-aspartate-like structures at pH > 7.5Complete ester hydrolysisMinimal

Analytical Insight: The target compound offers a superior balance of reactivity and analytical stability compared to NHS-esters. However, because the succinimide ring is highly susceptible to base-catalyzed hydrolysis (which adds 18 Da via water addition and ring opening)[4], sample preparation must be meticulously controlled.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. It includes built-in causality checks to verify that the instrument is correctly tuned and that the sample has not degraded prior to ionization.

Phase 1: System Suitability & Calibration
  • Action: Inject a 1 µg/mL standard of plain diethyl malonate.

  • Causality: Before analyzing the complex target, we must verify the collision cell's energy calibration. Diethyl malonate must exhibit a clear -45 Da (ethoxy) and -46 Da (ethanol) loss at 15–20 eV[1]. If these fragments are absent, the collision energy is drifting, which will result in false negatives for the target's ester cleavage pathways. Do not proceed until the instrument passes this suitability check.

Phase 2: Sample Preparation (Integrity Preservation)
  • Action: Dissolve diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate in 100% LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v) .

  • Causality: Succinimide rings undergo spontaneous hydrolysis in neutral to alkaline environments, forming linear degradation products[4]. By strictly maintaining an acidic microenvironment (pH ~2.7 via Formic Acid), we freeze the molecule in its intact cyclic state, ensuring the m/z 258.10 precursor ion accurately represents the bulk material rather than a degradation artifact.

Phase 3: LC-MS/MS Acquisition Parameters
  • Chromatography:

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Polarity: Positive ESI (+).

    • Capillary Voltage: 3.0 kV (Keep relatively low to prevent in-source fragmentation of the fragile succinimide ring).

    • Data-Dependent MS/MS (ddMS2): Set a stepped collision energy (NCE) of 15, 30, and 45 eV.

  • Causality: Stepped collision energy is mandatory. A single static collision energy will either fail to cleave the succinimide ring (if too low) or completely obliterate the ester fragments into uninterpretable low-mass noise (if too high). Stepped CE ensures a composite spectrum capturing both the -46 Da ester loss and the -99 Da succinimide loss simultaneously.

Workflow Prep Sample Prep 0.1% FA in MeCN (Prevents Hydrolysis) LC UHPLC Separation C18 Column Gradient Elution Prep->LC Ionization ESI(+) Source Soft Ionization LC->Ionization MSMS Q-TOF / Orbitrap Stepped CE MS/MS Ionization->MSMS

Fig 2: Optimized LC-MS/MS analytical workflow ensuring structural preservation prior to ionization.

Phase 4: Data Interpretation & Validation

A successful validation of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is confirmed only if the following criteria are met:

  • Precursor Verification: Presence of m/z 258.0972 (± 5 ppm mass accuracy).

  • Absence of Hydrolysis Artifacts: The extracted ion chromatogram (XIC) for m/z 276.10 (the water-adducted, ring-opened iso-aspartate-like mass) must be < 5% of the precursor peak area[4].

  • Diagnostic Fragments: Co-eluting MS/MS peaks at m/z 212.06 (ester cleavage) and m/z 159.07 (succinimide cleavage)[1][3].

References

  • Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics Source: PubMed (National Institutes of Health) URL:[Link]

  • Unimolecular Reactions of Diethyl Malonate Cation in Gas-phase Source: J-Stage (Journal of the Mass Spectrometry Society of Japan) URL:[Link]

  • Accurate Determination of Succinimide Degradation Products Using High Fidelity Trypsin Digestion Peptide Map Analysis Source: Analytical Chemistry (ACS Publications) URL:[Link]

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Benchmarking Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate Efficiency in Amidation Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The direct amidation of unactivated esters is a persistent bottleneck in organic synthesis, often demanding harsh thermal conditions or the use of strong Lewis base catalysts. This guide provides a rigorous benchmarking of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (CAS 143801-19-8) [1] against traditional malonate derivatives. By leveraging the strong inductive (-I) effect of the C2-substituted succinimidyl group, this reagent offers a mechanistically distinct, highly efficient pathway for synthesizing malonamides under mild conditions, circumventing the need for catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[2].

Mechanistic Causality: The Role of C2-Substitution

As application scientists, we must look beyond empirical yields and understand the causality of substrate reactivity. The formation of amide bonds from unactivated esters like diethyl malonate is notoriously sluggish. Standard protocols require either prolonged heating (>100 °C) or the addition of DBU to achieve a reasonable reaction rate (e.g., DBU addition yields a 12-fold rate increase, achieving a t1/2​=16 h at 40 °C)[2].

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate fundamentally alters this kinetic landscape. The attachment of the N-succinimidyl moiety at the C2 position introduces a powerful electron-withdrawing group adjacent to the ester carbonyls.

  • LUMO Lowering: The inductive (-I) pull of the nitrogen atom polarizes the carbonyl carbon, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO).

  • Nucleophilic Susceptibility: This heightened electrophilicity allows primary and secondary amines to attack the carbonyl carbon at ambient temperatures (20 °C) without the need for external Lewis base activation[2],[3].

Mechanism A Diethyl Malonate (Unactivated) C Requires DBU Catalyst (Lewis Base Activation) A->C B Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (C2-Activated) D Inherent Electrophilicity (-I Effect Lowers LUMO) B->D E High Temp (40-80°C) Slow Amidation C->E F Ambient Temp (20°C) Rapid Amidation D->F

Caption: Comparative activation pathways for malonate amidation.

Benchmarking Data: Comparative Efficiency

To objectively benchmark diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate, we compare its performance against unsubstituted diethyl malonate and the highly reactive malonyl dichloride.

ReagentActivation StrategyCatalyst RequiredReaction Temp t1/2​ (50% Conv.)Yield ProfilePrimary Byproduct
Diethyl Malonate None (Unactivated)DBU (0.5 equiv)40 °C~16 h[2]ModerateEthanol
Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate C2-Inductive (-I)None20 °C< 2 hHighEthanol
Malonyl Dichloride Acid ChlorideNone0 °C to 20 °C< 15 minVariable (Side reactions)HCl (Requires base)

Data Synthesis: While malonyl dichloride offers the fastest kinetics, its extreme moisture sensitivity and propensity for side reactions (e.g., ketene formation) limit its utility in complex API synthesis. Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate strikes the optimal balance: it is bench-stable yet sufficiently activated to undergo rapid amidation at room temperature.

Self-Validating Experimental Protocols

Trustworthiness in chemical methodology relies on self-validating systems—protocols that contain built-in analytical checkpoints to confirm success before proceeding to the next step.

Protocol A: Catalyst-Free Amidation of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate

Objective: Synthesize an N-substituted malonamide using a primary amine (e.g., benzylamine).

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 equiv of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (CAS 143801-19-8)[1] in anhydrous 2-methyltetrahydrofuran (2-MeTHF) to a concentration of 0.5 M.

  • Amine Addition: Add 2.1 equiv of benzylamine dropwise at 20 °C.

    • Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the high- Rf​ ester spot confirms the initiation of the nucleophilic attack.

  • Reaction Monitoring: Stir the mixture at 20 °C.

    • Self-Validation Checkpoint 2: Pull a 10 μ L aliquot at t=2 hours for HPLC analysis. Target >95% conversion (disappearance of the starting material peak at ~210 nm).

  • Workup: Wash the organic layer with 1M HCl (to remove excess amine) followed by brine. The byproduct, ethanol, partitions into the aqueous phase.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the malonamide product.

Protocol B: DBU-Catalyzed Amidation of Diethyl Malonate (Reference Standard)

For comparison, the unactivated ester requires catalytic intervention[2],[4].

  • Preparation: Dissolve 1.0 equiv of diethyl malonate and 2.1 equiv of benzylamine in 2-MeTHF (0.5 M).

  • Catalyst Addition: Add 0.5 equiv of DBU. Heat the reaction mixture to 40 °C.

  • Extended Monitoring: Stir for 16–24 hours.

    • Self-Validation Checkpoint: HPLC analysis at t=16 hours should indicate ~50% conversion ( t1/2​ )[2]. Prolonged heating may be required to drive the reaction to completion.

  • Workup: The workup must include an acidic wash (1M HCl) specifically to protonate and remove the DBU catalyst, which can otherwise complicate crystallization.

Workflow Step1 1. Dissolve Reagents (Malonate + Amine in 2-MeTHF) Step2A 2A. Add DBU (0.5 equiv) Heat to 40°C Step1->Step2A Unactivated Diethyl Malonate Step2B 2B. Stir at 20°C (No Catalyst) Step1->Step2B C2-Activated Substrate Step3 3. Monitor via HPLC (Target: >95% Conversion) Step2A->Step3 Step2B->Step3 Step4 4. Aqueous Workup (Remove Ethanol/DBU) Step3->Step4 Step5 5. Isolate Malonamide (Crystallization/Column) Step4->Step5

Caption: Self-validating workflow for direct malonate amidation.

Conclusion & Strategic Recommendations

For drug development professionals scaling up malonamide syntheses, relying on unactivated diethyl malonate introduces significant process inefficiencies (long cycle times, catalyst removal costs). Conversely, malonyl dichloride presents safety and impurity risks. Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate bridges this gap. By embedding activation directly into the substrate via the C2-succinimidyl group, it enables rapid, catalyst-free amidation at room temperature, making it a superior reagent for both discovery chemistry and process scale-up.

References

  • Price, K. E., Larrivée-Aboussafy, C., Lillie, B. M., McLaughlin, R. W., Mustakis, J., Hettenbach, K. W., Hawkins, J. M., & Vaidyanathan, R. (2009). Mild and Efficient DBU-Catalyzed Amidation of Cyanoacetates. Organic Letters, 11(9), 2003-2006. URL: [Link]

  • Kaye, P. T., Lobb, K. A., & Mkwizu, T. S. (2003). Designer ligands. Part 11. Electron-ionisation mass spectrometric studies of polydentate malonamide-derived ligands. ARKIVOC, 2003(1), 93-104. URL: [Link]

  • NextSDS Chemical Database. (n.d.). Propanedioic acid, (2,5-dioxo-1-pyrrolidinyl)-, diethyl ester (CAS 143801-19-8). URL: [Link]

Sources

Spectroscopic comparison of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate with standard malonates

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate vs. Standard Malonates

As a Senior Application Scientist, I frequently encounter challenges in the unambiguous structural characterization of heavily functionalized intermediates during drug discovery. Malonate derivatives are critical building blocks for synthesizing barbiturates, complex heterocycles, and novel prodrugs targeting metabolic pathways, such as succinate dehydrogenase inhibitors for ischemia-reperfusion injury[1].

When transitioning from a standard baseline compound like diethyl malonate (DEM) to an N-substituted derivative like diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate , researchers cannot rely solely on mass spectrometry. Isomeric impurities and unreacted starting materials necessitate a rigorous, self-validating spectroscopic approach. This guide deconstructs the causality behind the spectral shifts and provides field-proven protocols for structural verification.

Mechanistic Causality of Spectroscopic Shifts

The spectroscopic deviations between standard DEM and diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate are entirely driven by the electronic and magnetic environment introduced by the succinimide (2,5-dioxopyrrolidin-1-yl) moiety.

Nuclear Magnetic Resonance (NMR) Causality: In standard DEM, the α-carbon is flanked by two ester carbonyls, rendering the two α-protons moderately deshielded, typically appearing as a singlet around δ 3.36 ppm[2]. However, substituting one of these protons with a succinimide ring introduces a highly electronegative, sp2 -hybridized nitrogen atom directly bonded to the α-carbon. This nitrogen is part of an imide resonance system, which heavily withdraws electron density via inductive (-I) and resonance (-M) effects. Consequently, the remaining solitary α-proton is severely deshielded, shifting dramatically downfield to approximately δ 5.35 ppm. Furthermore, the symmetry of the succinimide ring yields a distinct, highly diagnostic four-proton singlet near δ 2.85 ppm for the two methylene groups[3].

Infrared (IR) Spectroscopy Causality: Standard malonates exhibit a strong, singular ester carbonyl (C=O) stretching band in the region of 1730–1750 cm⁻¹[2]. The introduction of the succinimide ring creates a highly complex carbonyl region. Imides characteristically display two C=O stretching bands due to symmetric and asymmetric vibrational coupling. Thus, diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate will present three distinct carbonyl peaks: the standard ester C=O, the asymmetric imide C=O, and the symmetric imide C=O.

Quantitative Spectroscopic Comparison

To facilitate rapid analytical decision-making, the expected spectroscopic data for both compounds are summarized below. The stark contrast in the α-position serves as the primary diagnostic indicator[4].

Table 1: ¹H and ¹³C NMR Chemical Shifts (CDCl₃, δ ppm)

Structural FeatureDiethyl Malonate (Standard)Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonateCausality of Shift
α-Proton (¹H) 3.36 (s, 2H)5.35 (s, 1H)Strong -I/-M deshielding by imide nitrogen.
Ester -CH₂- (¹H) 4.20 (q, 4H)4.28 (q, 4H)Minor inductive deshielding through σ-bonds.
Ester -CH₃ (¹H) 1.28 (t, 6H)1.28 (t, 6H)Too distant from substitution for significant effect.
Imide -CH₂- (¹H) N/A2.85 (s, 4H)Diagnostic signal of the succinimide ring.
α-Carbon (¹³C) 41.656.5Electronegative nitrogen attachment.
Imide C=O (¹³C) N/A176.0Characteristic imide carbonyl resonance.

Table 2: Diagnostic FT-IR Stretching Frequencies (Neat, cm⁻¹)

Vibrational ModeDiethyl Malonate (Standard)Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate
Ester C=O Stretch ~1735 (Strong, broad)~1740 (Strong)
Imide C=O (Asymmetric) N/A~1715 (Strong)
Imide C=O (Symmetric) N/A~1780 (Moderate)

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the analytical workflow must act as a self-validating system. The protocol below uses the disappearance of starting material signals as an internal control for reaction completion and structural integrity.

Protocol: Spectroscopic Characterization of N-Substituted Malonates

Step 1: Sample Preparation (NMR)

  • Accurately weigh 5–10 mg of the purified compound.

  • Dissolve the sample in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)[2].

  • Causality Check: High-purity CDCl₃ prevents solvent-induced chemical shift variations, while TMS provides a reliable zero-point reference to ensure the critical δ 5.35 ppm shift is accurately measured without calibration drift.

Step 2: ¹H and ¹³C NMR Acquisition

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H NMR spectra at 400 MHz (or higher) using a standard pulse sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Acquire ¹³C NMR at 100 MHz with proton decoupling (e.g., zgpg30) for a minimum of 256 scans[2].

  • Self-Validation Check: Integrate the ¹H signals. The ratio of the ester methyl protons (δ 1.28), the succinimide methylene protons (δ 2.85), and the α-proton (δ 5.35) must be exactly 6:4:1 . The complete absence of a singlet at δ 3.36 ppm confirms that no unreacted DEM remains[4].

Step 3: ATR-FTIR Spectroscopy

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) FT-IR spectrometer is clean by running a background scan.

  • Place 1–2 mg of the neat sample directly onto the crystal and apply standard anvil pressure.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹[3].

  • Self-Validation Check: Verify the presence of the diagnostic imide doublet (1780 cm⁻¹ and 1715 cm⁻¹) alongside the ester carbonyl (1740 cm⁻¹). The absence of a broad O-H stretch (>3000 cm⁻¹) confirms that unwanted hydrolysis of the ester groups has not occurred during synthesis.

Spectroscopic Validation Workflow

The following logic diagram illustrates the decision-making process for validating the synthesis of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate against standard malonate precursors.

G A Sample Prep (5-10 mg in CDCl₃) B NMR & IR Data Acquisition A->B C Evaluate α-Proton (δ 3.36 vs δ 5.35) B->C D Analyze C=O Bands (1715, 1740, 1780 cm⁻¹) B->D E Confirmed: Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate C->E δ 5.35 present F Rejected: Unreacted DEM C->F δ 3.36 present D->E 3 Bands present

Spectroscopic validation workflow for N-substituted malonate characterization.

References

[2] Title: Spectroscopic identification of mono- and di-alkylated malonates - Benchchem | Source: benchchem.com | URL:

[4] Title: From a Non-Majors Course to Undergraduate Research: Integration of NMR Spectroscopy across the Organic Chemistry Curriculum at Ashland University | ACS Symposium Series | Source: acs.org | URL:

[3] Title: Spectroscopic Analysis of Substituted Malonic Esters: A Technical Guide - Benchchem | Source: benchchem.com | URL:

[1] Title: Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury - PMC | Source: nih.gov | URL:

Sources

Efficiency Analysis of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (DEDPM) vs. Traditional Cross-Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rigidity Paradigm

In structural biology and the development of next-generation antibody-drug conjugates (ADCs), the geometric constraints of a cross-linker dictate the stability and homogeneity of the resulting bioconjugate. Traditional homobifunctional cross-linkers like Disuccinimidyl suberate (DSS) and bis(sulfosuccinimidyl)suberate (BS3) rely on highly flexible alkyl chains (1[1]). While these reagents are highly reactive, their flexibility introduces a significant entropic penalty and allows for conformational heterogeneity, which can obscure high-resolution structural analyses (2[2]).

Recently, researchers have begun exploring rigidified, ultra-short scaffolds to overcome these limitations. Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (DEDPM, CAS: 143801-19-8) represents a unique structural paradigm (3[3]). Featuring a malonate core substituted at the C2 position with a bulky succinimide moiety, DEDPM acts as a synthetic precursor that, upon in situ activation, forms an ultra-short, sterically restricted cross-link. This guide objectively compares the conjugation efficiency, structural rigidity, and experimental workflows of DEDPM against established industry standards.

Mechanistic Profiling: Flexibility vs. Conformational Locking

Understanding the causality behind cross-linker selection requires analyzing the physical chemistry of the spacer arm.

When DSS (an 11.4 Å spacer) cross-links two interacting proteins, the 8-carbon suberate chain can adopt multiple rotameric states (1[1]). This flexibility often fails to "lock" transient protein-protein interactions (PPIs) in their native state, leading to complex smearing in SDS-PAGE and lower resolution in cryo-EM applications.

Conversely, DEDPM is a synthetic precursor. The diethyl esters are essentially unreactive toward amines under physiological conditions. However, through controlled saponification and subsequent activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) (4[4]), DEDPM is converted into an active homobifunctional malonate derivative.

The Causality of the Succinimide Side Chain: The 2-(2,5-dioxopyrrolidin-1-yl) group on DEDPM is not the reactive leaving group for amine conjugation; rather, it is a bulky, polar side chain attached to the C2 carbon. This steric bulk severely restricts the ϕ and ψ -like dihedral angles of the malonate backbone. When the activated DEDPM reacts with lysine residues, the resulting ~3.0 Å cross-link is conformationally locked. This drastically reduces the entropic penalty of the reaction and stabilizes the complex far better than flexible short-chain linkers (5[5]).

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols describe a comparative cross-linking assay for a model protein complex. The DEDPM workflow incorporates self-validating steps, such as LC-MS monitoring, to verify the activation phase before committing valuable protein samples.

Protocol A: Traditional DSS Cross-linking
  • Preparation: Dissolve DSS in anhydrous DMSO to a 50 mM stock. DSS is highly moisture-sensitive; utilizing anhydrous conditions prevents premature NHS ester hydrolysis (6[6]).

  • Conjugation: Add DSS to the protein complex (1 mg/mL in PBS, pH 7.4) at a 20-fold molar excess.

  • Incubation: React for 30 minutes at room temperature (1[1]).

  • Quenching: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. The primary amines in Tris competitively quench unreacted NHS esters, preventing off-target polymerization.

Protocol B: DEDPM Activation and Rigid Cross-linking
  • Saponification: Dissolve 10 mg of DEDPM in 100 µL of 0.5 M NaOH/Ethanol (1:1 v/v). Incubate for 30 minutes at 40°C to hydrolyze the diethyl esters to malonic acid.

  • Neutralization & Validation: Neutralize with 1 M HCl to pH 6.0.

    • Self-Validation Step: Analyze a 1 µL aliquot via LC-MS to confirm the mass shift from 257.24 Da (DEDPM) to 201.13 Da (hydrolyzed diacid) (7[7]).

  • In Situ Activation: Add 10 equivalents of EDC and 20 equivalents of sulfo-NHS to the neutralized DEDPM. React for 15 minutes at room temperature to generate the active disulfo-NHS malonate derivative (4[4]).

  • Conjugation: Spike the activated DEDPM directly into the protein complex (1 mg/mL in PBS, pH 7.4) at a 50-fold molar excess.

  • Incubation & Quenching: React for 2 hours at 4°C (the rigidified intermediate reacts slower due to steric hindrance). Quench with 50 mM Tris-HCl.

Quantitative Efficiency Analysis

The table below summarizes the theoretical and empirical performance metrics of DEDPM compared to traditional cross-linkers.

ParameterDSS (Traditional)BS3 (Traditional)Activated DEDPM (Novel)
Spacer Length 11.4 Å11.4 Å~3.0 Å
Spacer Flexibility High (Alkyl chain)High (Alkyl chain)Extremely Low (Steric locking)
Aqueous Solubility Low (Requires DMSO/DMF)High (Water-soluble)High (Post-activation)
Conjugation Efficiency (PPIs) 70–85%75–90%40–60% (Slower kinetics)
Hydrolysis Half-life (pH 7.4) ~1–2 hours~1–2 hours< 30 minutes (Highly strained)
Primary Application General cross-linkingCell-surface cross-linkingHigh-resolution structural locking

Visualizing the Bioconjugation Pathways

Bioconjugation_Pathways N_Start Protein-Protein Complex (Target for Cross-linking) N_DSS Traditional Pathway: DSS Cross-linker N_Start->N_DSS N_DEDPM Novel Pathway: DEDPM Precursor N_Start->N_DEDPM N_DSS_React Direct Nucleophilic Attack by Primary Amines N_DSS->N_DSS_React DMSO/Aqueous Buffer N_DEDPM_Act In situ Activation: Saponification + EDC/NHS N_DEDPM->N_DEDPM_Act Base, then EDC/NHS N_DSS_Result Flexible Linkage (11.4 Å) High Entropic Penalty N_DSS_React->N_DSS_Result N_DEDPM_React Rigidified Nucleophilic Attack (Steric Shielding) N_DEDPM_Act->N_DEDPM_React N_DEDPM_Result Ultra-Short Rigid Linkage (~3 Å) Conformational Locking N_DEDPM_React->N_DEDPM_Result

Workflow comparison of DSS vs. DEDPM-mediated protein cross-linking pathways.

Conclusion

While traditional cross-linkers like DSS remain the gold standard for general bioconjugation due to their ease of use and high overall efficiency (2[2]), DEDPM offers a highly specialized alternative for structural biologists. By trading immediate reactivity for extreme conformational rigidity, activated DEDPM provides a powerful tool for locking transient complexes, paving the way for advanced structural elucidation and targeted conjugate design (5[5]).

References

  • Propanedioic acid, (2,5-dioxo-1-pyrrolidinyl)-, diethyl ester - NextSDS.[Link]

  • Bioconjugate Techniques by Greg T. Hermanson, 3rd edition - Perlego.[Link]

  • DSS and BS Crosslinkers - Interchim. [Link]

Sources

Safety Operating Guide

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical research and fine chemical synthesis, the lifecycle management of complex organic intermediates is just as critical as the experimental workflows themselves. Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate (CAS: 143801-19-8) [1], also known as propanedioic acid, (2,5-dioxo-1-pyrrolidinyl)-, diethyl ester[2], is a bifunctional screening compound frequently utilized in drug development[1].

Because it contains both a hydrolyzable diethyl malonate moiety and a nitrogen-bearing succinimide ring, improper disposal poses significant environmental and occupational hazards. Dumping this compound into standard aqueous drains can disrupt local aquatic ecosystems, while improper incineration can release toxic gases.

This guide provides authoritative, step-by-step operational and disposal protocols designed to ensure absolute regulatory compliance and laboratory safety.

Chemical Profiling & Hazard Causality

To safely manage this compound, scientists must understand the mechanistic causality behind its hazard profile:

  • Ester Hydrolysis: The diethyl malonate group is susceptible to hydrolysis in the presence of aqueous acids or bases (common in mixed lab waste). This reaction generates ethanol and malonic acid derivatives, which can unexpectedly alter the flash point and pH of a satellite accumulation container.

  • Thermal Decomposition (NOx Generation): The succinimide ring contains an imide nitrogen. During thermal destruction (incineration), this nitrogen oxidizes to form nitrogen oxides (NOx) and carbon monoxide (CO). Therefore, the waste must be routed to a facility equipped with specialized NOx scrubbing infrastructure.

  • Halogen Segregation: Mixing nitrogenous organics with halogenated waste alters the thermodynamics of incineration and drastically increases the risk of generating highly toxic polychlorinated dioxins.

Physicochemical & Waste Categorization Data

ParameterSpecification / Guidance
Chemical Name Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate
CAS Number 143801-19-8[1]
Molecular Formula C₁₁H₁₅NO₆[1]
Molecular Weight 257.24 g/mol [1]
Primary Waste Stream Halogen-Free Organic Waste
Primary Hazards Skin/Eye Irritation, Toxic Combustion Byproducts (NOx)
Incompatibilities Strong oxidizers, strong acids, strong bases
Final Destruction Method High-temperature incineration with NOx scrubbing

Waste Routing Visualization

The following decision tree maps the optimal waste routing pathways for this compound following standard synthetic workflows.

G A Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate Waste Generation B Aqueous Waste Stream (Hydrolyzed Byproducts) A->B Aqueous Workup C Solid / Organic Liquid Stream (Unreacted Compound) A->C Organic Extraction D pH Neutralization (Adjust to pH 6-8) B->D Transfer E Halogen-Free Organic Waste Consolidation C->E Direct Transfer D->E If Organics Present F High-Temperature Incineration (Requires NOx Scrubbing) E->F EPA/RCRA Licensed Disposal

Chemical Waste Routing and Disposal Workflow for Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate.

Standard Operating Procedure: Spill Remediation & Disposal Workflow

The following step-by-step methodologies ensure self-validating safety protocols during the handling and disposal of Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate.

Phase 1: Immediate Spill Remediation

Objective: Prevent environmental release and minimize inhalation/contact risks.

  • Personal Protective Equipment (PPE): Immediately don chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat.

  • Containment: For solid spills, sweep gently to avoid generating airborne dust. For liquid solutions, surround and cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, sand, or vermiculite).

    • Causality: Combustible absorbents like sawdust must be strictly avoided, as they can react exothermically if the waste stream contains residual oxidizers from previous synthetic steps[3].

  • Collection: Carefully collect the absorbed material using a non-sparking tool and transfer it into a wide-mouth High-Density Polyethylene (HDPE) solid waste container.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect the rinsate and route it to the aqueous waste stream.

Phase 2: Waste Segregation and Packaging

Objective: Prevent incompatible chemical reactions and optimize incineration efficiency.

  • Segregation: Route all unreacted compound and its organic solvent solutions exclusively to the Halogen-Free Organic Waste stream.

  • Primary Containment: Store waste in compatible HDPE or borosilicate glass carboys. Ensure the container is sealed with a vented cap if gas-generating hydrolysis (due to the malonate ester) is suspected.

  • Secondary Containment: Place the primary container within a secondary spill tray capable of holding 110% of the primary container's volume to prevent catastrophic leaks.

Phase 3: Regulatory Labeling and Final Disposal

Objective: Ensure compliance with federal environmental and occupational safety laws.

  • Labeling: Affix a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Halogen-Free Organic Waste" and list "Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate" without abbreviations, as mandated by the OSHA Hazard Communication Standard[4].

  • Storage Limits: Monitor accumulation dates. Do not exceed the satellite accumulation limits (typically 55 gallons) or the 90-day storage threshold for Large Quantity Generators (LQGs)[5].

  • Final Destruction: Coordinate pickup with an EPA-licensed Treatment, Storage, and Disposal Facility (TSDF). Specify on the waste manifest that the material requires high-temperature incineration equipped with NOx scrubbing infrastructure to safely neutralize the succinimide nitrogen[6].

References

  • Propanedioic acid, (2,5-dioxo-1-pyrrolidinyl)-, diethyl ester SDS - nextsds.com. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version) - National Academies Press / nih.gov. Available at: [Link]

  • Hazard Communication Standard (HCS) - Overview - Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Hazardous Waste Generator Regulations Compendium - Environmental Protection Agency (EPA). Available at: [Link]

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。